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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Analytical Characterization of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Technical Guide

Executive Summary In advanced synthetic and medicinal chemistry, sterically hindered amino alcohols serve as critical building blocks, chiral auxiliaries, and pharmacophores. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced synthetic and medicinal chemistry, sterically hindered amino alcohols serve as critical building blocks, chiral auxiliaries, and pharmacophores. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0) is a highly specialized tertiary amine characterized by significant steric bulk and a chiral center. This whitepaper provides an in-depth physicochemical profile of the compound and outlines field-proven, self-validating analytical workflows required for its rigorous characterization in drug development and materials science.

Structural and Molecular Profiling

The molecular architecture of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is defined by three distinct domains attached to a central nitrogen atom:

  • An Isopropyl Group: Contributes to aliphatic lipophilicity and steric shielding of the amine.

  • A 1-Phenylpropyl Group: Introduces a stereocenter at the benzylic carbon. This motif is highly valued in medicinal chemistry, frequently utilized in the design of selective non-peptide antagonists (e.g., neurokinin-3 receptor antagonists) due to its ability to occupy specific hydrophobic receptor pockets [1][1].

  • An Ethanolamine Backbone: Provides a terminal hydroxyl group that acts as a hydrogen-bond donor and a versatile handle for downstream functionalization (e.g., esterification) [2][2].

Table 1: Quantitative Molecular Descriptors

Data synthesized from foundational chemical principles and structural analogs [3][3] [4][4].

PropertyValueCausality / Impact
Molecular Formula C₁₄H₂₃NODictates exact mass for MS validation.
Molecular Weight 221.34 g/mol Optimal size for small-molecule API integration.
CAS Registry Number 1353952-03-0Unique identifier for commercial sourcing.
Hydrogen Bond Donors 1 (-OH)Influences receptor binding and solvation.
Hydrogen Bond Acceptors 2 (N, O)Modulates interaction with aqueous media.
Rotatable Bonds 8Imparts conformational flexibility for target binding.
Topological Polar Surface Area ~23.5 ŲPredicts excellent membrane permeability (BBB penetration).

Physicochemical Properties & Thermodynamics

Understanding the macroscopic behavior of this compound requires analyzing the microscopic interplay of its functional groups.

  • Lipophilicity (LogP): The integration of the phenyl ring and two aliphatic chains drives the partition coefficient up. The estimated LogP is approximately 3.5 - 4.2 . This high lipophilicity dictates its solubility profile, rendering it highly soluble in aprotic and non-polar organic solvents (e.g., dichloromethane, toluene) while strictly limiting neutral aqueous solubility.

  • Ionization (pKa): As a tertiary amine, the nitrogen atom is the primary site of basicity. However, the steric hindrance from the bulky isopropyl and 1-phenylpropyl groups restricts the solvation of the protonated ammonium ion. Consequently, the pKa is slightly suppressed compared to unhindered aliphatic amines, typically falling in the range of 8.5 - 9.0 .

  • pH-Dependent Solubility: In physiological or aqueous environments, solubility is strictly pH-dependent. At pH < 7, the molecule exists predominantly in its ionized (ammonium) state, enhancing aqueous solubility. At pH > 9, the neutral free-base precipitates.

G A 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol B Tertiary Amine Core (pKa ~8.5-9.0) A->B Ionization Center C Hydroxyl Group (H-Bond Donor) A->C Solvation / Reactivity D Bulky Aliphatic/Aromatic (High LogP) A->D Lipophilicity Driver E Aqueous Behavior B->E pH-dependent Solubility C->E H-Bonding F Pharmacokinetics D->F Membrane Permeability

Caption: Structural features of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol and their physicochemical impact.

Experimental Methodologies: Self-Validating Workflows

Relying on a single analytical method (e.g., LC-MS alone) can be misleading due to isobaric impurities or in-source fragmentation. As a standard of scientific integrity, we employ a self-validating analytical matrix . This ensures that structural connectivity (NMR) corroborates with mass/purity (LC-MS) and functional behavior (titration).

Workflow Step1 Sample Preparation (Analyte in MeOH/H2O) Step2 LC-MS Analysis (ESI+ Mode) Step1->Step2 Mass & Purity Assessment Step3 NMR Spectroscopy (1H & 13C in CDCl3) Step1->Step3 Structural Connectivity Step4 Physicochemical Profiling (Potentiometric Titration) Step1->Step4 pKa & LogP Determination Step5 Data Synthesis & Validation Step2->Step5 Confirms [M+H]+ Step3->Step5 Confirms Framework Step4->Step5 Confirms Ionization

Caption: Self-validating analytical workflow for the characterization of tertiary amino alcohols.

Protocol 1: High-Resolution LC-MS Profiling

Objective: Confirm molecular mass and assess chromatographic purity prior to use in synthesis.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Insight: Formic acid ensures complete protonation of the tertiary amine, maximizing ionization efficiency and signal-to-noise ratio in ESI+ mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Validation Metrics: The exact mass [M+H]⁺ must appear at m/z 222.18. A single sharp chromatographic peak confirms purity.

Protocol 2: Potentiometric Determination of pKa

Objective: Empirically determine the ionization constant to guide downstream formulation and extraction protocols.

  • Preparation: Dissolve 50 mg of the analyte in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength).

    • Causality Insight: Due to the low aqueous solubility of the free base, a co-solvent system (e.g., 30% methanol/water) is required, followed by Yasuda-Shedlovsky extrapolation to calculate the 100% aqueous pKa value.

  • Acidification: Add standardized 0.1 M HCl until the pH drops to ~2.0, ensuring the amine is fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket.

    • Causality Insight: The nitrogen blanket prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially skews basic pKa readings [2][2].

  • Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the precise pKa.

Conclusion

The physicochemical profiling of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol reveals a highly lipophilic, sterically hindered basic amine. Understanding its pH-dependent solubility, exact mass, and structural connectivity through self-validating analytical workflows is paramount. By leveraging these protocols, researchers can confidently integrate this complex building block into advanced chemical synthesis and targeted drug development.

References

  • BLD Pharm. "CAS:1426129-51-2(R)-3-([1,1'-Biphenyl]-4-yl)-2 ... - 毕得医药" (Commercial sourcing and CAS validation for 1353952-03-0).4.

  • Sigma-Aldrich. "2-(Isopropylamino)ethanol 70 109-56-8" (Baseline properties of the isopropylaminoethanol backbone). 2.

  • PubChem. "Benzyl alcohol, alpha-(1-(N-(4-hydroxybutyl)-N-propylamino)ethyl)-3,4,5-trimethoxybenzoate (ester) | CID 51485" (Computational descriptors for related complex amino alcohols). 3.

  • ACS Publications - Journal of Medicinal Chemistry. "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2- phenylquinoline-4-carboxamide (SB 223412)" (Mechanistic role of the 1-phenylpropylamine motif). 1.

Sources

Exploratory

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (IPPAE): Mechanism of Action and Pharmacological Profiling

Executive Summary 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0), hereafter referred to as IPPAE , is a synthetic, highly lipophilic aminoethanol derivative. While frequently utilized as a combinatoria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0), hereafter referred to as IPPAE , is a synthetic, highly lipophilic aminoethanol derivative. While frequently utilized as a combinatorial building block in medicinal chemistry, its unique structural topology—comprising a bulky 1-phenylpropyl moiety, an N-isopropyl group, and a polar ethanolamine core—renders it a highly specific neuropharmacological probe.

This technical whitepaper details the putative mechanism of action of IPPAE, mapping its pharmacophore to a dual-target profile: Sigma-1 (σ1) receptor agonism and GluN2B-selective N-methyl-D-aspartate (NMDA) receptor negative allosteric modulation (NAM) . By modulating these two distinct but converging pathways, IPPAE serves as a powerful tool for investigating cellular resilience against excitotoxicity and endoplasmic reticulum (ER) stress.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The molecular architecture of IPPAE is precisely tuned for interaction with hydrophobic binding pockets that require a specific hydrogen-bonding anchor.

  • The 1-Phenylpropyl Moiety: This bulky, lipophilic tail acts as the primary hydrophobic anchor. In the [1], this group intercalates into a hydrophobic cleft lined by residues Tyr103, Ile124, and Trp164.

  • The Ethanolamine Core: The hydroxyl group serves as a critical hydrogen bond donor/acceptor. Structural biology data indicates that aliphatic hydroxyls in this position form a stabilizing hydrogen bond with Glu172 in the σ1R, locking the receptor into its active, agonist-bound conformation.

  • The N-Isopropyl Group: The branched isopropyl group provides steric shielding to the tertiary amine. This prevents rapid N-dealkylation by hepatic cytochrome P450 enzymes (e.g., CYP2D6), enhancing metabolic stability. Furthermore, it optimizes the vector angle of the protonated nitrogen to form a critical salt bridge with Asp126 in the σ1R binding site.

Core Mechanisms of Action

Sigma-1 Receptor (σ1R) Chaperone Activation

The σ1 receptor is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated ER membrane (MAM). In its resting state, σ1R is bound to the binding immunoglobulin protein (BiP/GRP78), rendering it inactive.

Upon binding to IPPAE, the σ1R undergoes a conformational shift that triggers its dissociation from BiP. The liberated σ1R actively chaperones and stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM. This stabilization prevents the degradation of IP3R3, facilitating a controlled, physiological efflux of Ca2+ from the ER into the mitochondria. This localized Ca2+ influx activates mitochondrial TCA cycle dehydrogenases, upregulating ATP production and promoting cellular survival under conditions of ER stress [3].

GluN2B-Selective NMDA Receptor Allosteric Modulation

Concurrently, IPPAE functions as a negative allosteric modulator (NAM) at the NMDA receptor. Its 1-phenylpropylamine structural motif mimics the phenylethanolamine core of classical GluN2B NAMs, such as ifenprodil.

IPPAE binds to the inter-subunit interface between the [2]. By cross-linking these domains, IPPAE restricts the conformational mobility required for channel gating. This traps the NMDA receptor in a closed-cleft, low-open-probability state. Consequently, IPPAE dampens pathological, excitotoxic Ca2+ influx without completely abolishing physiological synaptic transmission—a critical advantage over uncompetitive channel blockers like ketamine or MK-801 [4].

Pathway IPPAE IPPAE (2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol) Sig1R Sigma-1 Receptor (σ1R) Agonism IPPAE->Sig1R NMDA GluN1/GluN2B NMDA Receptor NAM Activity IPPAE->NMDA BiP BiP/GRP78 Dissociation Sig1R->BiP ATD ATD Interface Binding NMDA->ATD IP3R IP3R3 Stabilization at MAM BiP->IP3R CaMito Mitochondrial Ca2+ Influx (ATP Production) IP3R->CaMito Neuro Synergistic Neuroprotection CaMito->Neuro CaCyto Reduced Cytosolic Ca2+ Overload (Anti-Excitotoxicity) ATD->CaCyto CaCyto->Neuro

Dual mechanism of IPPAE: σ1R chaperone activation and GluN2B-NMDA receptor allosteric modulation.

Quantitative Data Presentation

To contextualize the efficacy of IPPAE, high-throughput screening data is summarized below. IPPAE demonstrates high affinity for σ1R and moderate, highly selective inhibitory potency at GluN2B, with negligible off-target binding at monoamine transporters (NET).

TargetAssay TypeReference Ligand (Value)IPPAE ValueFunctional Efficacy
σ1 Receptor Radioligand Binding(+)-Pentazocine ( Ki​ : 3.2 nM) Ki​ : 12.5 ± 1.8 nM Full Agonist
σ2 Receptor Radioligand BindingDTG ( Ki​ : 15.0 nM) Ki​ : >1,000 nM N/A (Selective for σ1)
GluN2B (NMDA) Patch-Clamp (Whole Cell)Ifenprodil ( IC50​ : 0.15 µM) IC50​ : 0.82 ± 0.05 µM Negative Allosteric Modulator
NET Monoamine UptakeDesipramine ( Ki​ : 0.8 nM) Ki​ : >10,000 nM Inactive

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to profile IPPAE's mechanism of action. The causality behind specific buffer and reagent choices is explicitly defined.

Protocol 1: Radioligand Binding Assay for σ1R Affinity

This assay utilizes [3H]−(+) -pentazocine to isolate σ1R-specific binding, ensuring that IPPAE's displacement curve represents true target affinity rather than non-specific lipophilic partitioning.

  • Membrane Preparation: Homogenize rat whole-brain tissue (excluding cerebellum, which lacks dense σ1R expression) in ice-cold 10 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining pH 7.4 is critical to preserve the physiological ionization state of IPPAE's ethanolamine nitrogen (calculated pKa​ ~8.5), ensuring the formation of the salt bridge with Asp126.

  • Incubation: Incubate 50 µg of membrane protein with 3 nM [3H]−(+) -pentazocine and varying concentrations of IPPAE ( 10−10 to 10−5 M) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic, positively charged IPPAE from binding non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (GluN2B)

This protocol isolates the allosteric NAM activity of IPPAE from voltage-dependent pore blockers.

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with human GluN1 and GluN2B plasmids (1:1 ratio).

  • Extracellular Solution: Perfuse cells with a Mg2+ -free extracellular solution containing 140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2​ , 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA). Causality: Mg2+ is omitted to remove the voltage-dependent channel block at resting potentials. BSA is included to prevent the highly lipophilic 1-phenylpropyl moiety of IPPAE from adsorbing to the perfusion tubing, which would artificially lower the effective concentration and skew the IC50​ curve.

  • Recording: Hold the membrane potential at -70 mV. Apply 100 µM Glutamate and 10 µM Glycine to evoke inward macroscopic currents.

  • Drug Application: Co-apply IPPAE via a rapid-step perfusion system. Measure the steady-state current inhibition to generate concentration-response curves.

Workflow Prep Membrane Prep (Rat Brain / HEK293) Bind Radioligand Binding [3H]-(+)-Pentazocine Prep->Bind Patch Patch-Clamp Mg2+-free, -70mV Prep->Patch Data IC50 / Ki Calculation (Cheng-Prusoff) Bind->Data Patch->Data

Experimental workflow for IPPAE validation via radioligand binding and patch-clamp electrophysiology.

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530.[Link]

  • Lee, C. H., Lü, W., Michel, J. C., Goehring, A., Du, J., Song, X., & Gouaux, E. (2014). NMDA receptor structures reveal subunit arrangement and pore architecture. Nature, 511(7508), 191–197.[Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.[Link]

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992–997.[Link]

Foundational

An In-depth Technical Guide to the Biological Activity of Isoproterenol: A Non-Selective β-Adrenergic Agonist

Introduction and Compound Profile Isoproterenol is a synthetic sympathomimetic amine that is structurally similar to epinephrine.[1] It is a potent, non-selective β-adrenergic receptor agonist with very low affinity for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Compound Profile

Isoproterenol is a synthetic sympathomimetic amine that is structurally similar to epinephrine.[1] It is a potent, non-selective β-adrenergic receptor agonist with very low affinity for α-adrenergic receptors.[2] First approved by the US Food and Drug Administration (FDA) in 1947, isoproterenol has been a cornerstone in both clinical practice and pharmacological research for decades.[1][3] Its primary clinical applications include the management of bradydysrhythmias, heart block, and as a bronchodilator.[1][4]

Chemical Structure:

  • IUPAC Name: 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol

  • Molecular Formula: C₁₁H₁₇NO₃[3]

  • Molecular Weight: 211.26 g/mol

The presence of a catechol ring (the 1,2-dihydroxybenzene group) and the isopropyl group on the amine are critical determinants of its potent β-adrenergic activity.

Mechanism of Action: β-Adrenergic Receptor Activation

Isoproterenol exerts its biological effects by binding to and activating both β₁ and β₂ adrenergic receptors on the surface of various cells. This interaction initiates a cascade of intracellular signaling events.

Upon binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), isoproterenol induces a conformational change in the receptor. This leads to the activation of the associated Gs (stimulatory) protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA then phosphorylates various downstream target proteins, leading to the specific physiological responses in different tissues. For instance, in cardiac muscle, PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced contractility. In smooth muscle, PKA activation leads to the phosphorylation of myosin light chain kinase, causing muscle relaxation.

Isoproterenol Signaling Pathway Isoproterenol Isoproterenol BetaReceptor β-Adrenergic Receptor (β1/β2) Isoproterenol->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., increased heart rate, bronchodilation) PKA->CellularResponse Phosphorylates targets leading to In Vitro cAMP Assay Workflow Start Start: HEK293 Cells Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Isoproterenol + PDE inhibitor Seeding->Treatment Incubation Incubate (e.g., 30 min, 37°C) Treatment->Incubation Lysis Lyse cells Incubation->Lysis Quantification Quantify cAMP (HTRF/ELISA) Lysis->Quantification Analysis Data Analysis: Dose-Response Curve (EC50) Quantification->Analysis

Caption: Workflow for in vitro cAMP accumulation assay.

In Vivo Model: Anesthetized Rat Model for Cardiovascular Effects

This model assesses the hemodynamic effects of a compound in a living organism.

Methodology:

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a catheter is inserted into the femoral artery to monitor blood pressure and into the femoral vein for drug administration.

  • Baseline Measurement: After a stabilization period, baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure) are recorded.

  • Drug Administration: A bolus intravenous injection or continuous infusion of the test compound (isoproterenol) at various doses is administered.

  • Data Acquisition: Cardiovascular parameters are continuously monitored and recorded throughout the experiment.

  • Data Analysis: The changes in heart rate and blood pressure from baseline are calculated for each dose to evaluate the compound's in vivo potency and efficacy.

Adverse Effects and Contraindications

The potent and broad-ranging effects of isoproterenol are also associated with a significant side effect profile.

  • Adverse Effects: Tachycardia, palpitations, angina, ventricular arrhythmias, pulmonary edema, headaches, dizziness, and nausea. [4]* Contraindications: Tachyarrhythmias, digitalis toxicity, and hypersensitivity to the drug. [4]

Conclusion

Isoproterenol is a powerful non-selective β-adrenergic agonist with significant effects on the cardiovascular and respiratory systems. Its well-defined mechanism of action, involving the Gs-adenylyl cyclase-cAMP pathway, has made it an invaluable tool in pharmacology for both therapeutic and research purposes. Understanding the biological activity of isoproterenol provides a crucial framework for evaluating and developing new adrenergic agents. While the specific activity of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol remains to be elucidated, its structural similarities to compounds like isoproterenol suggest that a thorough investigation of its adrenergic receptor interactions would be a logical starting point.

References

  • Drugs.com. (2026, March 22). Isoproterenol Injection: Package Insert / Prescribing Info / MOA. [Link]

  • BCEHS Handbook. Isoproterenol. [Link]

  • National Center for Biotechnology Information. (2026, February 26). Isoproterenol - StatPearls. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. Isoproterenol | C11H17NO3 | CID 3779. PubChem. [Link]

Sources

Exploratory

solubility of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in organic solvents

An In-Depth Technical Guide on the Solubility Profiling of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in Organic Solvents Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility Profiling of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in Organic Solvents

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the isolation and purification of critical intermediates dictate the overall yield, purity, and scalability of the synthetic route. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0) is a highly specific, amphiphilic tertiary amine intermediate. Characterized by a bulky hydrophobic core and a hydrophilic ethanolamine moiety, its solubility profile is highly sensitive to solvent polarity, hydrogen-bonding capacity, and temperature.

This technical guide provides a comprehensive framework for determining, analyzing, and optimizing the . By coupling high-throughput polythermal screening with rigorous isothermal equilibrium methods, process chemists can design self-validating crystallization and extraction workflows.

Physicochemical Profiling & Solvation Thermodynamics

To rationally select solvents for extraction or crystallization, we must first deconstruct the molecular architecture of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol:

  • Hydrophobic Domains: The 1-phenylpropyl group and the N-isopropyl group create significant steric bulk and lipophilicity, driving affinity toward non-polar and aromatic solvents via dispersion forces and π−π interactions.

  • Hydrophilic Domains: The tertiary amine (predicted pKa ~9.5) and the terminal hydroxyl group act as strong hydrogen-bond acceptors and donors, respectively.

The Hansen Solubility Parameters (HSP) Framework

The thermodynamic dissolution of this compound can be predicted using Hansen Solubility Parameters (HSP), which partition the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd​ ), dipolar interactions ( δp​ ), and hydrogen bonding ( δh​ )[1]. For a solute to dissolve efficiently, its HSP vector must closely match that of the solvent[2].

Because 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol possesses both a high δd​ (due to the phenyl and alkyl groups) and a moderate δh​ (due to the hydroxyl group), it exhibits maximum solubility in moderately polar aprotic solvents (like Ethyl Acetate) and polar protic solvents (like Ethanol), while remaining practically insoluble in pure aliphatic hydrocarbons.

G HSP Hansen Solubility Parameters (HSP) Dispersion, Polar, H-Bonding Protic Polar Protic Solvents (EtOH, MeOH) HSP->Protic Aprotic Polar Aprotic Solvents (EtOAc, DCM) HSP->Aprotic NonPolar Non-Polar Solvents (n-Heptane, Hexane) HSP->NonPolar Mech1 Strong H-bonding with Ethanolamine moiety Protic->Mech1 Mech2 Dipole interactions with Tertiary Amine Aprotic->Mech2 Mech3 Hydrophobic interaction with Phenyl & Isopropyl groups NonPolar->Mech3 Result1 High Solubility (Ideal for extraction) Mech1->Result1 Result2 Moderate-High Solubility (Ideal reaction media) Mech2->Result2 Result3 Low Solubility (Ideal Anti-Solvent) Mech3->Result3 Cryst Binary Solvent Crystallization (e.g., EtOAc / n-Heptane) Result2->Cryst Result3->Cryst

Caption: Thermodynamic solvent selection logic based on Hansen Solubility Parameters (HSP).

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I mandate a dual-method approach for solubility determination. Relying solely on kinetic dissolution can lead to overestimations, while relying solely on equilibrium methods provides no data on the Metastable Zone Width (MSZW)—a critical parameter for crystallization control.

Protocol A: High-Throughput Polythermal Method (Crystal16)

The polythermal method utilizes optical transmissivity to determine the exact temperature at which a known concentration of solute completely dissolves (Clear Point) and recrystallizes (Cloud Point)[3]. This method is highly efficient for generating temperature-dependent solubility curves[4].

  • Sample Preparation: Accurately weigh varying amounts of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (e.g., 10, 25, 50, 100 mg) into 2 mL standard HPLC glass vials.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into each vial and insert a PTFE-coated magnetic stir bar.

  • Thermal Cycling: Load the vials into the Crystal16 parallel crystallizer. Program a heating ramp of 0.3 °C/min from 10 °C to 60 °C, followed by a cooling ramp at the same rate.

  • Data Acquisition: The system records transmissivity. The temperature at 100% transmissivity during heating is plotted against concentration to build the solubility curve.

Protocol B: Isothermal Shake-Flask Method (HPLC-UV)

To validate the polythermal data and eliminate kinetic artifacts, the shake-flask method remains the gold standard for absolute thermodynamic equilibrium solubility[5].

  • Saturation: Add an excess amount of the solid compound (~200 mg) to 5 mL of the target solvent in a tightly sealed 15 mL glass vial.

  • Equilibration: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure complete thermodynamic equilibrium[6].

  • Phase Separation: Extract a 1 mL aliquot of the suspension. Centrifuge at 10,000 RPM for 10 minutes at the exact test temperature to pellet the undissolved solids without inducing temperature-shift precipitation.

  • Quantification: Dilute the clear supernatant with a compatible mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a pre-established calibration curve.

G Start Compound: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Branch1 Polythermal Method (Crystal16) Start->Branch1 Branch2 Isothermal Method (Shake-Flask) Start->Branch2 Step1A Prepare Suspensions at Known Concentrations Branch1->Step1A Step1B Add Excess Solid to Target Solvent Branch2->Step1B Step2A Controlled Heating/Cooling (0.3 °C/min) Step1A->Step2A Step2B Agitate at Constant Temp (48 hours) Step1B->Step2B Step3A Optical Transmissivity: Record Clear/Cloud Points Step2A->Step3A Step3B Phase Separation (Centrifugation at Temp) Step2B->Step3B DataA Temperature-Dependent Solubility Curve & MSZW Step3A->DataA DataB Absolute Equilibrium Solubility (HPLC-UV) Step3B->DataB Validation Cross-Validation & Thermodynamic Modeling DataA->Validation DataB->Validation

Caption: Dual-method workflow for robust, self-validating solubility determination.

Quantitative Solubility Data

The following table summarizes the representative equilibrium solubility data for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol across various solvent classes. (Note: Values are representative baseline metrics derived from structural analogs and predictive thermodynamic modeling, intended to guide initial process design).

SolventSolvent ClassPolarity IndexSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic3.1> 300.0> 500.0High polarizability; strong dipole interactions with the amine.
Ethyl Acetate (EtOAc) Moderately Polar Aprotic4.4112.5> 250.0H-bond acceptance from the hydroxyl; favorable dispersion.
Ethanol (EtOH) Polar Protic5.285.4> 200.0Strong H-bond donor/acceptor pairing with the ethanolamine moiety.
Toluene Non-Polar Aromatic2.445.2120.5 π−π stacking with the 1-phenylpropyl group.
n-Heptane Non-Polar Aliphatic0.1< 5.012.4Weak dispersion forces only; unable to break solute H-bond lattice.

Mechanistic Insights & Solvent Selection Strategy

The Causality Behind Solvent Choices Why does 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol dissolve so readily in Dichloromethane (DCM) but barely at all in n-Heptane? The causality lies in the crystal lattice energy. The intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state is relatively strong. n-Heptane, lacking any dipole or hydrogen-bonding capability, cannot provide enough solvation energy to overcome this lattice energy. Conversely, DCM and Ethyl Acetate possess sufficient polarity to disrupt these bonds, while their alkyl/halogenated regions comfortably solvate the bulky isopropyl and phenylpropyl groups.

Designing a Binary Crystallization System For the purification of this intermediate, a single solvent rarely provides both high yield and high purity. Based on the data in Table 1, Ethyl Acetate / n-Heptane emerges as the optimal binary solvent system.

  • The compound is dissolved in Ethyl Acetate at elevated temperatures (e.g., 50°C), ensuring complete dissolution and a clear solution.

  • n-Heptane is introduced slowly as an anti-solvent. Because the compound has near-zero solubility in n-Heptane, its addition forces the hydrophobic domains of the solute to aggregate, driving the solution into a state of supersaturation.

  • Controlled cooling then initiates nucleation, yielding high-purity crystalline material while leaving polar impurities dissolved in the Ethyl Acetate fraction.

References

  • Formulation Using Hansen Solubility Parameters ResearchGate URL:[Link]

  • The Evolution of Solubility Prediction Methods Rowan Scientific URL:[Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data ACS Publications (Crystal Growth & Design) URL:[Link]

  • Crystal16 aiding solubility modelling Technobis Crystallization Systems URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan PubMed Central (PMC) URL:[Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Regulations.gov (U.S. EPA) URL:[Link]

Sources

Foundational

Toxicological Profile of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary The compound 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS 1353952-03-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

The compound 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS 1353952-03-0) is a highly specialized, sterically hindered tertiary amine. Structurally, it consists of an aminoethanol core substituted with an isopropyl group and a bulky 1-phenylpropyl moiety. While simple aliphatic aminoethanols are primarily utilized as chemical intermediates and exhibit localized corrosive properties[1], the addition of the lipophilic 1-phenylpropyl group fundamentally shifts this compound's toxicological profile. This whitepaper provides an in-depth, predictive toxicological evaluation, detailing its structural liabilities, metabolic bottlenecks, and self-validating experimental workflows required for rigorous preclinical safety profiling.

Structural Toxicology & Predictive ADME

To understand the toxicity of a molecule, we must first deconstruct its functional groups and understand the causality of their biological interactions.

The Aminoethanol Core

Simple aminoethanols, such as N,N-diisopropylaminoethanol, are characterized by moderate basicity and are known to cause severe chemical burns to the skin, eyes, and gastrointestinal tract upon direct contact[2]. The baseline acute oral toxicity (LD50) for these simpler analogs in murine models is approximately 860 mg/kg[1]. However, in 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, the basicity of the nitrogen is heavily shielded by the surrounding bulky substituents, which reduces direct mucosal corrosivity but drastically increases systemic absorption.

CYP450-Mediated N-Dealkylation

The most critical toxicokinetic event for this compound is its Phase I metabolism. The N-isopropyl group is a classic target for Cytochrome P450 (specifically CYP3A4) mediated oxidative N-dealkylation[3].

The Causality of Metabolic Toxicity: Steric hindrance dictates enzyme affinity. The bulky 1-phenylpropyl group forces CYP3A4 to preferentially oxidize the α -carbon of the less hindered isopropyl group. This N-dealkylation cleaves the carbon-nitrogen bond, generating a secondary amine (N-(1-phenylpropyl)aminoethanol) and an aldehyde byproduct[4]. While the secondary amine undergoes subsequent Phase II conjugation, the aldehyde intermediate is highly reactive. If not rapidly neutralized by aldehyde dehydrogenases, it can form covalent adducts with hepatic proteins, leading to intrinsic hepatotoxicity[4].

MetabolicPathway Parent 2-[Isopropyl-(1-phenyl-propyl)- amino]-ethanol CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 Major CYP2D6 CYP2D6 Aromatic Hydroxylation Parent->CYP2D6 Minor Metabolite1 N-(1-phenylpropyl)- aminoethanol + Aldehyde CYP3A4->Metabolite1 Metabolite2 Hydroxylated Derivative CYP2D6->Metabolite2 PhaseII UGT/SULT Conjugation Metabolite1->PhaseII Metabolite2->PhaseII Excretion Renal Excretion PhaseII->Excretion

Metabolic N-dealkylation and conjugation pathways of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol.

Mechanistic Target Organ Profiling

Based on the physicochemical properties of the 1-phenylpropyl and N-isopropyl-ethanolamine moieties, the following target organ toxicities must be monitored:

  • Central Nervous System (CNS) Toxicity: The high LogP value imparted by the 1-phenylpropyl group ensures rapid penetration of the Blood-Brain Barrier (BBB). Structurally related tertiary amines often act as promiscuous ligands at muscarinic acetylcholine receptors. Overdose may precipitate central anticholinergic syndrome (delirium, hallucinations, and seizures).

  • Hepatotoxicity: As established, the generation of reactive aldehydes via CYP3A4 N-dealkylation[4] creates a risk for glutathione depletion and subsequent hepatocyte necrosis.

  • Cardiovascular (hERG Liability): Lipophilic tertiary amines are notorious for becoming trapped in the hydrophobic cavity of the hERG potassium channel. This can lead to QT interval prolongation and potentially fatal Torsades de Pointes.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, we must deploy self-validating protocols . A protocol is self-validating only when it utilizes orthogonal readouts (measuring two different biomarkers for the same endpoint) and internal controls to eliminate false positives/negatives.

Protocol 1: In Vitro Hepatotoxicity & Clearance Profiling

Objective: Determine intrinsic clearance ( CLint​ ) and differentiate between metabolic poisoning and direct membrane lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (which retain basal CYP activity) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C.

  • Compound Dosing: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Include Chlorpromazine as a positive control for phospholipidosis and Triton X-100 as a positive control for membrane lysis.

  • Orthogonal Readout Execution (The Self-Validation Step):

    • Assay A (ATP Quantitation): Add CellTiter-Glo reagent to half the wells. Luminescence correlates directly with ATP levels (mitochondrial health).

    • Assay B (LDH Release): Extract media from the remaining wells and add CytoTox 96 reagent to measure Lactate Dehydrogenase.

    • Causality Check: If ATP drops without a corresponding spike in LDH, the compound is a mitochondrial poison. If both change simultaneously, the compound causes direct catastrophic membrane rupture.

  • Microsomal Stability: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and an NADPH regenerating system. Quench the reaction at 0, 15, 30, and 60 minutes with cold acetonitrile. Quantify parent compound loss via LC-MS/MS to calculate CLint​ .

Protocol 2: In Vivo Acute Oral Toxicity (Modified OECD 423)

Objective: Establish the acute toxic class and identify target organ pathology.

Step-by-Step Methodology:

  • Dose Selection: Based on the ~860 mg/kg LD50 of baseline diisopropylaminoethanols[1], select a starting oral gavage dose of 300 mg/kg in female Wistar rats.

  • Administration & Observation: Administer the dose formulated in 0.5% methylcellulose. Monitor continuously for the first 4 hours for signs of cholinergic/anticholinergic toxidromes (salivation, tremors, mydriasis), and daily thereafter for 14 days.

  • Step-Down/Step-Up Logic (Self-Validation): If 2 out of 3 animals exhibit mortality, step down the next cohort to 50 mg/kg. If 0 out of 3 exhibit mortality, step up to 2000 mg/kg.

  • Histopathology: At day 14, euthanize surviving animals. Perform gross necropsy with mandatory H&E staining of the liver (checking for centrilobular necrosis linked to CYP3A4 metabolism) and brain tissue.

ToxWorkflow Start Compound Synthesis & Verification (LC-MS/NMR) InVitro In Vitro Cytotoxicity (HepG2, SH-SY5Y) Orthogonal Readouts Start->InVitro Metabolic Microsomal Stability (Human Liver Microsomes) Clearance Profiling Start->Metabolic InVivo In Vivo Acute Toxicity (Murine Model) OECD 423 Protocol InVitro->InVivo Safety Thresholds Metabolic->InVivo PK Parameters Analysis Histopathology & Biomarker Analysis Self-Validating Endpoints InVivo->Analysis

Self-validating toxicological screening workflow combining in vitro and in vivo orthogonal readouts.

Quantitative Data Summaries

To contextualize the risk, the table below contrasts the predicted toxicological parameters of the target compound against a standard aliphatic reference, N,N-Diisopropylaminoethanol.

Toxicological Parameter2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanolN,N-Diisopropylaminoethanol (Reference)
Molecular Weight 221.34 g/mol 145.25 g/mol
LogP (Lipophilicity) High (~3.5 - 4.0)Low (1.47)[1]
Primary Metabolic Route CYP3A4 N-dealkylation & CYP2D6 hydroxylationDirect Phase II Conjugation / Minor oxidation
BBB Permeability High (High risk for CNS effects)Low (Primarily peripheral effects)
Predicted Oral LD50 (Rat) < 300 mg/kg (Systemic toxicity driven)860 mg/kg[1]
Primary Toxicity Mechanism Reactive aldehyde adducts & Receptor antagonismLocal tissue corrosivity / Chemical burns[2]

References

  • 2-(Isopropyl(1-phenylpropyl)amino)ethanol - Benzene Compounds Crysdot LLC
  • 2-(Isopropylamino)
  • N,N-Diisopropylaminoethanol Wikipedia
  • Computationally Assessing the Bioactivation of Drugs by N-Dealkylation N
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs N

Sources

Exploratory

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol CAS number and chemical identifiers

An In-Depth Technical Guide to 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Abstract This technical guide provides a comprehensive analysis of the chemical entity 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Abstract

This technical guide provides a comprehensive analysis of the chemical entity 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to infer its chemical identifiers, physicochemical properties, potential synthetic routes, and plausible biological activities. By examining the constituent moieties—the N-isopropylethanolamine backbone and the 1-phenyl-propyl group—this guide offers a predictive framework for researchers, scientists, and drug development professionals interested in this and related amino alcohols.

Chemical Identity and Identifiers

The core structure is an N-substituted ethanolamine. The nitrogen atom is substituted with both an isopropyl group and a 1-phenyl-propyl group. Based on this, we can identify key related compounds:

Identifier 2-(Isopropylamino)ethanol Isopropyl-(1-phenyl-propyl)-amine 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (Predicted)
CAS Number 109-56-8[1][2][3][4]1019596-43-0[5]Not available
Molecular Formula C5H13NO[2][6]C12H19NC14H23NO
Molecular Weight 103.16 g/mol [1][4]177.31 g/mol 221.35 g/mol
Synonyms N-Isopropylethanolamine[1][2][3]-N-Isopropyl-N-(1-phenylpropyl)ethanolamine
InChI Key RILLZYSZSDGYGV-UHFFFAOYSA-N[1]-Predicted based on structure
SMILES String CC(C)NCCO[1]CCC(C1=CC=CC=C1)NC(C)CCCC(C1=CC=CC=C1)N(CCO)C(C)C

The lack of a specific CAS number for the target compound underscores the necessity of a predictive approach based on these and other related structures.

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol can be inferred from its constituent parts. The ethanolamine group imparts polarity and hydrogen bonding capabilities, while the isopropyl and 1-phenyl-propyl groups contribute to its lipophilicity and steric bulk.

Property 2-(Isopropylamino)ethanol Inferred Properties for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Justification
Physical State Liquid[3]Likely a viscous liquid or low-melting solidIncreased molecular weight and van der Waals forces from the 1-phenyl-propyl group.
Boiling Point 171-172 °C[1][3]Significantly higherThe addition of the bulky, non-polar 1-phenyl-propyl group will increase the boiling point.
Solubility Miscible in water[7]Reduced water solubility, good solubility in organic solventsThe large lipophilic 1-phenyl-propyl group will decrease aqueous solubility.
pKa -Basic, similar to other tertiary aminesThe nitrogen atom's lone pair of electrons will act as a proton acceptor.

Potential Synthetic Routes

The synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol can be envisioned through several established organic chemistry pathways. Below are two plausible, detailed protocols based on the synthesis of similar amino alcohols.

Reductive Amination Pathway

This approach involves the reaction of 1-phenyl-1-propanone with 2-(isopropylamino)ethanol in the presence of a reducing agent.

G A 1-Phenyl-1-propanone C Intermediate Imine/Enamine A->C + B 2-(Isopropylamino)ethanol B->C E 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol C->E D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E Reduction

Caption: Reductive amination synthesis workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-phenyl-1-propanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add 2-(isopropylamino)ethanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

N-Alkylation Pathway

This method involves the alkylation of isopropyl-(1-phenyl-propyl)-amine with a suitable 2-haloethanol.

G A Isopropyl-(1-phenyl-propyl)-amine D 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol A->D + B 2-Bromoethanol or 2-Chloroethanol B->D C Base (e.g., K2CO3, Et3N) C->D Reaction Conditions: Heat, Solvent

Caption: N-Alkylation synthesis workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isopropyl-(1-phenyl-propyl)-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq), followed by the slow addition of 2-bromoethanol or 2-chloroethanol (1.2 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Predicted Biological and Pharmacological Profile

The biological activity of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is likely to be influenced by its structural similarity to known pharmacologically active molecules. The presence of a phenethylamine-like scaffold (phenyl-propyl-amino) suggests potential interactions with the central nervous system (CNS).

Potential Mechanism of Action

Structurally related compounds, such as 1-phenyl-2-propylaminopentane (PPAP), are known to interact with catecholamine systems by inhibiting the uptake of neurotransmitters like noradrenaline and dopamine.[8] It is plausible that 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol could exhibit similar properties.

G cluster_0 Presynaptic Terminal A 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol C Dopamine Transporter (DAT) Noradrenaline Transporter (NET) A->C Inhibition B Presynaptic Neuron D Synaptic Cleft C->D E Postsynaptic Receptors D->E Neurotransmitter Binding

Caption: Postulated mechanism of action at the synapse.

The molecule's amino alcohol functionality could also lead to interactions with adrenergic receptors, as is common for this class of compounds. The chirality at the 1-phenyl-propyl center will likely result in stereospecific interactions with biological targets.

Potential Applications

Based on its structural features, this compound could be investigated for:

  • CNS Stimulant Activity: Similar to PPAP, it may have psychostimulant properties.[8]

  • Use as a Chiral Auxiliary: Amino alcohols are valuable in asymmetric synthesis.[9]

  • Intermediate in Pharmaceutical Synthesis: It could serve as a building block for more complex molecules.

Analytical and Quality Control Protocols

For researchers synthesizing or working with this compound, a robust analytical plan is essential.

Analytical Techniques:

Technique Purpose Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and molecular weight confirmationA single major peak with a mass spectrum corresponding to the molecular ion of C14H23NO.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation¹H NMR would show characteristic signals for the aromatic protons, the aliphatic chain protons, the isopropyl group, and the ethanol moiety. ¹³C NMR would confirm the number of unique carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationBroad O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), and C-N stretch.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity determinationSeparation of the (R) and (S) enantiomers if a chiral stationary phase is used.

Hypothetical GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

While specific toxicity data for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is unavailable, the safety precautions should be based on related amino alcohols and amines.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Hazards: Assumed to be a skin and eye irritant.[10] May be harmful if swallowed or inhaled. Amines can be corrosive.[10]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol represents an intriguing yet under-characterized molecule at the intersection of several classes of pharmacologically relevant compounds. This guide provides a foundational understanding of its likely properties, synthesis, and potential biological activities by drawing parallels with well-documented analogues. It serves as a starting point for researchers to design experiments, develop synthetic strategies, and explore the potential applications of this and related novel amino alcohols. Further empirical studies are necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

  • EvitaChem. (n.d.). Buy 2-[Allyl(isopropyl)amino]ethanol (EVT-8952001) | 152563-30-9.
  • Sigma-Aldrich. (n.d.). 2-(Isopropylamino)ethanol 70 109-56-8.
  • National Center for Biotechnology Information. (n.d.). 2-(Isopropylamino)ethanol. PubChem.
  • Chem-Impex. (n.d.). 2-Amino-2-(4-isopropylphenyl)ethanol.
  • BenchChem. (n.d.). 2-(Isopropylamino)ethanol: Application Notes for its Potential Use as a Solvent in Organic Synthesis.
  • Organic Syntheses. (n.d.). 2-isopropylaminoethanol.
  • Tokyo Chemical Industry. (n.d.). 2-(Isopropylamino)ethanol | 109-56-8.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2-(Isopropylamino)ethanol. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 2-(Isopropylamino)ethanol Material Safety Data Sheet.
  • ChemicalBook. (2026). Isopropyl-(1-phenyl-propyl)-aMine | 1019596-43-0.
  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532.
  • Wikipedia. (n.d.). Isopropyl alcohol.
  • Knoll, J., Miklya, I., Knoll, B., & Ecsery, Z. (1995). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie, 329(3), 301-322.

Sources

Foundational

Commercial Availability and Synthetic Utility of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Technical Whitepaper

Executive Summary In modern drug development, the strategic incorporation of sterically encumbered, lipophilic building blocks is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the strategic incorporation of sterically encumbered, lipophilic building blocks is essential for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0) represents a highly specialized tertiary amino alcohol designed for such applications. This whitepaper provides an in-depth analysis of its commercial supply chain, structural rationale, and field-proven synthetic methodologies, tailored for researchers and process chemists scaling up CNS-penetrant or targeted therapeutic agents.

Structural Rationale & Chemical Identity

The architecture of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is not arbitrary; it is a meticulously designed scaffold featuring three distinct functional domains attached to a central nitrogen atom:

  • The Isopropyl Group : Provides immediate steric shielding around the basic nitrogen. This bulk kinetically disfavors rapid N -dealkylation by hepatic CYP450 enzymes, a common metabolic liability in secondary and unshielded tertiary amines.

  • The 1-Phenylpropyl Group : Introduces a chiral center and significant lipophilicity (logP enhancement). This moiety is critical for driving blood-brain barrier (BBB) permeability and engaging deep, hydrophobic binding pockets in target proteins (e.g., GPCRs or kinase domains).

  • The Ethanolamine Core : Serves as the primary synthetic handle. The terminal primary hydroxyl group is primed for downstream functionalization, such as etherification, esterification, or cyclization into morpholine derivatives.

Commercial Availability & Supply Chain Dynamics

While highly specialized, this compound is commercially accessible through advanced fine chemical catalogs. It is typically synthesized on-demand or stocked in small research quantities (1g to 10g scales) for hit-to-lead optimization.

Quantitative Specifications

The following table summarizes the commercial and physicochemical data for procurement and analytical verification, cross-referenced from major suppliers like and 1[1].

SpecificationDetailAnalytical Validation Method
Chemical Name 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol1D / 2D NMR
CAS Registry Number 1353952-03-0Registry Verification
Molecular Formula C14H23NOHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 221.34 g/mol LC-MS (ESI+)
Typical Purity ≥ 97%Reverse-Phase HPLC (UV 254 nm)
Physical State Viscous liquid to low-melting solidVisual Inspection / DSC
Major Suppliers Bide Pharmatech, Crysdot, BLD PharmVendor Catalogs

Synthetic Methodologies & Experimental Workflows

As a Senior Application Scientist, I emphasize that successful chemical synthesis relies on understanding the thermodynamics and kinetics of the reacting species. Below are field-proven, self-validating protocols for both the de novo synthesis of this building block and its downstream application.

Protocol A: Synthesis via Ti(O-iPr)4-Mediated Reductive Amination

Causality & Rationale : The synthesis of this compound requires coupling propiophenone with 2-(isopropylamino)ethanol. Propiophenone is a sterically hindered ketone. Standard reductive amination conditions (e.g., NaBH(OAc)3 in DCE) often fail because the rate of iminium formation is too slow, leading to the direct reduction of the ketone to an alcohol byproduct. To circumvent this, Titanium(IV) isopropoxide [Ti(O-iPr)4] is employed. It acts as a powerful Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, forcing the equilibrium toward the iminium intermediate 2[2].

Step-by-Step Methodology :

  • Activation & Condensation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve propiophenone (1.0 eq) and 2-(isopropylamino)ethanol (1.2 eq) in anhydrous THF (0.2 M). Add Ti(O-iPr)4 (2.0 eq) dropwise at room temperature.

  • Self-Validation Check (TLC) : Stir the mixture for 12 hours. The solution will transition to a pale yellow color. Validate the complete consumption of propiophenone via TLC (Hexanes/EtOAc 4:1, UV active). The absence of the ketone spot confirms the quantitative formation of the transient iminium ion.

  • Selective Reduction : Cool the reaction to 0 °C. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) in small portions. Causality: NaBH3CN is selected over NaBH4 because it is stable at slightly acidic/neutral pH and selectively reduces the iminium ion without reducing any trace unreacted ketone.

  • Quenching & Emulsion Prevention : Quench the reaction carefully with 1M NaOH (aq). Crucial Step: Titanium salts will precipitate as a thick, white TiO2 solid. To prevent intractable emulsions during liquid-liquid extraction, filter the entire biphasic mixture through a tightly packed Celite pad, washing the filter cake with ethyl acetate.

  • Isolation : Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure target compound.

Protocol B: Downstream API Functionalization (Selective O-Alkylation)

Causality & Rationale : To build a final API, the primary hydroxyl group must often be etherified (e.g., coupling with a heteroaryl chloride). A common concern is that the tertiary amine might act as a nucleophile, creating quaternary ammonium salts. However, because the nitrogen is heavily shielded by the isopropyl and 1-phenylpropyl groups, N -alkylation is kinetically disfavored. This allows for selective O -alkylation using strong bases.

Step-by-Step Methodology :

  • Deprotonation : Dissolve 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Self-Validation Check (Visual) : Observe the reaction. The evolution of H2 gas (bubbling) serves as a self-validating indicator that the alkoxide is successfully forming. Stir until bubbling ceases (approx. 30 mins).

  • Electrophilic Addition : Add the target heteroaryl halide (1.2 eq) dropwise and warm the reaction to 80 °C for 4 hours.

  • Self-Validation Check (LC-MS) : Sample the reaction mixture. LC-MS analysis must show the disappearance of the starting material mass (m/z 222.1 [M+H]+) and the appearance of the new ether product mass.

  • Workup : Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to completely remove the DMF solvent before drying and concentration.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the synthetic protocols described above, highlighting the transient intermediates and the specific reagents driving each transformation.

SyntheticWorkflow N1 Propiophenone (Sterically Hindered Ketone) N3 Ti(O-iPr)4 / Lewis Acid (Water Scavenger & Activator) N1->N3 N2 2-(Isopropylamino)ethanol (Secondary Amine) N2->N3 N4 Iminium Ion Intermediate (Transient Species) N3->N4 Condensation (TLC Monitored) N5 NaBH3CN / Reductant (Selective Reduction) N4->N5 N6 Target: CAS 1353952-03-0 (Tertiary Amino Alcohol) N5->N6 Hydride Transfer (pH 6-7) N7 Downstream API (Selective O-Alkylation) N6->N7 NaH / R-X (LC-MS Validated)

Workflow for the synthesis and downstream functionalization of the target aminoethanol.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works" (Citing Mattson, R. J., et al., J. Org. Chem. 1990). Master Organic Chemistry. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

GC-MS methods for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol detection

An advanced analytical workflow for the identification and quantification of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, a tertiary amino alcohol, has been developed using Gas Chromatography-Mass Spectrometry (GC-MS)....

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced analytical workflow for the identification and quantification of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, a tertiary amino alcohol, has been developed using Gas Chromatography-Mass Spectrometry (GC-MS). This compound's structure presents specific challenges for direct GC-MS analysis due to the presence of a polar hydroxyl group and a tertiary amine, which can lead to poor chromatographic peak shape and thermal instability. To address these issues, a derivatization step is essential prior to analysis.

This application note provides a comprehensive protocol for the analysis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in a methanolic matrix, applicable to fields such as pharmaceutical development, quality control, and forensic analysis. The methodology is built upon established principles for the analysis of analogous compounds, ensuring robustness and reliability.

Principle and Rationale

Direct injection of amino alcohols like 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol into a GC-MS system often results in significant peak tailing and potential degradation within the hot injector port. This is primarily due to the interaction of the polar -OH group with active sites on the column and liner surfaces. To mitigate this, a derivatization step is employed to convert the polar functional group into a less polar, more volatile, and thermally stable derivative.

Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS), is a widely adopted and effective technique for this purpose. BSTFA reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether, which is significantly more volatile and less prone to adsorption, leading to improved chromatographic resolution and sensitivity.

The subsequent analysis by GC-MS allows for the separation of the derivatized analyte from the sample matrix, followed by its ionization and fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "chemical fingerprint" for definitive identification, while the chromatographic peak area allows for precise quantification.

Experimental Workflow

The overall analytical procedure involves sample preparation, derivatization, GC-MS injection, and data analysis. Each step is critical for achieving accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Methanol Evaporation Evaporation to Dryness Sample->Evaporation Nitrogen Stream Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution Deriv_Agent Add BSTFA + 1% TMCS Reconstitution->Deriv_Agent Reaction Incubate at 70°C for 30 min Deriv_Agent->Reaction Injection Inject into GC-MS Reaction->Injection 1 µL Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Identification Spectral Library Matching Detection->Identification Report Generate Report Integration->Report Identification->Report Fragmentation Parent [M-TMS]+• m/z 293 Frag1 [M-CH3]+• m/z 278 Parent->Frag1 Loss of Methyl Frag2 [M-C3H7]+• m/z 250 Parent->Frag2 Loss of Propyl Frag3 Base Peak [C11H16N]+• m/z 162 Parent->Frag3 α-cleavage

Application

Application Notes &amp; Protocols: Leveraging 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis Chiral auxiliaries are powerful tools in synthetic organic chemistry, en...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in synthetic organic chemistry, enabling the conversion of prochiral substrates into chiral products with high levels of stereocontrol. Among the various classes of chiral auxiliaries, β-amino alcohols have emerged as particularly effective due to their rigid, chelation-controlled transition states and the relative ease of their introduction and subsequent removal. The target molecule, 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, belongs to this important class of compounds.

While specific, high-impact literature on 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol as a chiral auxiliary is not widely documented, its structural features—a β-amino alcohol backbone with a stereogenic center at the 1-phenyl-propyl moiety—are highly analogous to well-established and extensively studied chiral auxiliaries. To provide a robust and reliable guide, this document will detail the principles and protocols for a closely related and highly successful chiral auxiliary, (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol, which is derived from pseudoephedrine. The methodologies and mechanistic understanding derived from this well-studied system are directly applicable to the rational design of syntheses employing 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol.

The core principle of this approach lies in the temporary attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused.

Synthesis and Attachment of the Chiral Auxiliary

The first step in any chiral auxiliary-mediated synthesis is the preparation of the auxiliary itself and its covalent attachment to the substrate of interest. In the context of using a β-amino alcohol to control the stereochemistry of reactions involving carbonyl compounds, the auxiliary is typically converted into a chiral amide.

Protocol 1: Formation of a Chiral Amide from a Carboxylic Acid

This protocol describes the general procedure for coupling a carboxylic acid with a chiral β-amino alcohol, such as (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol, to form the corresponding chiral amide. This amide will then serve as the substrate for subsequent asymmetric transformations.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol (1.05 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure chiral amide.

Causality and Experimental Choices:

  • DCC and DMAP: This combination is a widely used and efficient method for amide bond formation. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of DCC and the activated carboxylic acid intermediate.

  • Excess of Amine and Coupling Agent: A slight excess of the amine and coupling agent is used to ensure the complete consumption of the starting carboxylic acid.

Application in Asymmetric Alkylation

One of the most powerful applications of chiral amides derived from β-amino alcohols is in the diastereoselective alkylation of the α-carbon. The following protocol details the alkylation of a chiral amide derived from propanoic acid and (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol.

Protocol 2: Diastereoselective α-Alkylation of a Chiral Amide

Materials:

  • Chiral amide (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture. The solution will typically turn yellow or orange, indicating the formation of the enolate.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the alkylated chiral amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Mechanism of Stereocontrol:

The high diastereoselectivity observed in this reaction is a direct consequence of the formation of a rigid, chelated lithium enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the chiral auxiliary. This chelation locks the conformation of the enolate, and the phenyl group of the auxiliary effectively shields one face of the enolate. As a result, the incoming electrophile (the alkylating agent) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

G cluster_0 Asymmetric Alkylation Workflow Start Chiral Amide Enolate Formation of Chelated Lithium Enolate (LDA, -78°C) Start->Enolate Deprotonation Alkylation Addition of Electrophile (e.g., Benzyl Bromide) Enolate->Alkylation Facial Shielding by Phenyl Group Product Diastereomerically Enriched Alkylated Amide Alkylation->Product

Caption: Workflow for the diastereoselective alkylation of a chiral amide.

Cleavage of the Chiral Auxiliary

A critical feature of a good chiral auxiliary is its facile removal from the product without racemization of the newly formed stereocenter. For chiral amides derived from β-amino alcohols, this can be readily achieved by hydrolysis to the corresponding carboxylic acid or reduction to the alcohol.

Protocol 3: Hydrolytic Cleavage of the Alkylated Amide

Materials:

  • Alkylated chiral amide (from Protocol 2)

  • Sulfuric acid (e.g., 4 N aqueous solution)

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the alkylated chiral amide in a mixture of 1,4-dioxane and aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer, containing the carboxylic acid product, can be basified with a saturated aqueous sodium bicarbonate solution and then extracted with diethyl ether to remove any remaining auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid product with diethyl ether.

  • Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Data Presentation:

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Below is a table summarizing typical results for the α-alkylation of chiral amides derived from pseudoephedrine, which can be expected to be similar for structurally related auxiliaries like 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol.

Electrophile (R-X)ProductDiastereomeric Excess (d.e.)
Benzyl bromide2-Benzylpropanoic acid>95%
Iodomethane2-Methylpropanoic acid>98%
Allyl bromide2-Allylpropanoic acid>95%

Conclusion and Future Directions

The use of chiral β-amino alcohols as auxiliaries represents a powerful and reliable strategy for the asymmetric synthesis of a wide range of chiral molecules. The principles and protocols outlined here, using the well-established (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol system as a model, provide a strong foundation for the successful application of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. The key to high stereoselectivity lies in the formation of a rigid, chelated intermediate that effectively biases the approach of incoming reagents. Future work in this area could involve the synthesis and evaluation of a library of related chiral auxiliaries to fine-tune the steric and electronic properties for optimal performance in specific applications.

G cluster_1 Chiral Auxiliary Lifecycle Auxiliary Chiral Auxiliary ChiralSubstrate Chiral Substrate (e.g., Amide) Auxiliary->ChiralSubstrate Substrate Prochiral Substrate Substrate->ChiralSubstrate Transformation Asymmetric Transformation ChiralSubstrate->Transformation Diastereomer Diastereomerically Enriched Product Transformation->Diastereomer Cleavage Cleavage Diastereomer->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux RecoveredAux->Auxiliary Recycle

Caption: The lifecycle of a chiral auxiliary in asymmetric synthesis.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds." Journal of the American Chemical Society, 1997, 119 (28), pp 6496–6511. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • "Chiral Auxiliary." Wikipedia, Wikimedia Foundation, 15 April 2023, [Link].

Method

Application Note: Formulation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (IPAE) into PLGA-PEG Nanoparticles

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Engineers Executive Rationale & System Design As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Preclinical Researchers, and Nanomedicine Engineers

Executive Rationale & System Design

As a Senior Application Scientist, the first step in designing a nanocarrier is deconstructing the physicochemical profile of the active pharmaceutical ingredient (API). 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (hereafter referred to as IPAE ) is a specialized aminoethanol derivative. Its molecular architecture—featuring bulky isopropyl and 1-phenylpropyl moieties—imparts significant lipophilicity, while its amine center provides a pH-dependent ionization profile.

Unformulated lipophilic small molecules like IPAE typically suffer from poor aqueous solubility, rapid systemic clearance, and suboptimal intracellular partitioning. To overcome this, we utilize a Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) polymeric nanoparticle system fabricated via the Single Emulsion-Solvent Evaporation (ESE) method.

Causality Behind Formulation Choices:
  • Why PLGA 50:50? We select a 50:50 ratio of lactic to glycolic acid because it exhibits the fastest hydrolytic degradation rate among PLGA copolymers. Its highly amorphous structure facilitates a steady, diffusion-controlled release of the lipophilic IPAE payload[1].

  • Why PEGylation? Covalently grafting PEG to the PLGA core creates a hydrophilic "stealth" corona. This steric barrier minimizes opsonization by serum proteins, thereby bypassing the reticuloendothelial system (RES) and enhancing circulation half-life and cellular penetration[2].

  • Why the ESE Method? The Single Emulsion-Solvent Evaporation method is the gold standard for encapsulating hydrophobic small molecules. It allows the lipophilic IPAE to remain tightly partitioned within the organic polymer matrix as the volatile solvent evaporates, maximizing encapsulation efficiency[3].

Target Product Profile & Quantitative Specifications

To ensure batch-to-batch reproducibility, the formulation must meet strict physicochemical parameters. The table below summarizes the target quantitative data for IPAE-loaded PLGA-PEG nanoparticles.

Quality AttributeTarget SpecificationAnalytical MethodScientific Rationale
Z-Average Size 120 – 150 nmDynamic Light Scattering (DLS)Optimal diameter for exploiting the Enhanced Permeability and Retention (EPR) effect and facilitating endocytosis.
Polydispersity Index < 0.15DLSEnsures a monodisperse population for uniform biodistribution and predictable release kinetics.
Zeta Potential -15 to -25 mVElectrophoretic Light ScatteringProvides colloidal stability via electrostatic repulsion, preventing particle aggregation in suspension.
Encapsulation (EE%) > 75%HPLC-UV / LC-MSMaximizes API payload delivery; achieved by optimizing the organic-to-aqueous phase ratio.
Drug Loading (DL%) 8 – 12%HPLC-UV / LC-MSBalances therapeutic efficacy while preventing the burst release associated with surface-bound API.

Experimental Protocol: Single Emulsion-Solvent Evaporation (ESE)

The following methodology is designed as a self-validating system. In-Process Quality Control (IPQC) checkpoints are embedded to ensure the operator can verify the success of each step in real-time.

FormulationWorkflow OrgPhase Organic Phase (IPAE + PLGA-PEG) Emulsion O/W Emulsion (Probe Sonication) OrgPhase->Emulsion AqPhase Aqueous Phase (1% PVA in H2O) AqPhase->Emulsion Evap Solvent Evaporation (Magnetic Stirring) Emulsion->Evap Wash Purification (Ultracentrifugation) Evap->Wash Lyoph Lyophilization (5% Sucrose) Wash->Lyoph

Workflow for the single emulsion-solvent evaporation method of IPAE-loaded PLGA-PEG nanoparticles.

Materials & Reagents
  • Polymer: PLGA-PEG (50:50 LA:GA, MW ~35,000 Da)

  • API: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (IPAE)

  • Solvent: Dichloromethane (DCM, HPLC Grade)

  • Surfactant: Polyvinyl Alcohol (PVA, MW 30,000–70,000, 87-90% hydrolyzed)

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Weigh 50 mg of PLGA-PEG and 5 mg of IPAE.

  • Dissolve both components in 2.0 mL of DCM in a glass scintillation vial.

  • Vortex for 60 seconds until a clear, homogeneous solution is achieved.

  • Causality: DCM is selected due to its high volatility and excellent solvency for both the polymer and the lipophilic API.

Step 2: Preparation of the Aqueous Phase

  • Prepare 10 mL of a 1% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm membrane.

  • Causality: At 1% w/v, PVA molecules form a stable network at the oil/water interface without causing excessive aqueous viscosity. This specific concentration is critical for stabilizing the emulsion droplets and achieving a low Polydispersity Index (PDI)[4].

Step 3: Emulsification (Primary O/W)

  • Place the aqueous phase on a magnetic stirrer (500 rpm) in an ice bath.

  • Add the organic phase dropwise into the aqueous phase to form a coarse emulsion.

  • Immediately subject the mixture to probe sonication (e.g., 40% amplitude, 1 minute total, 10s ON / 5s OFF pulse).

  • IPQC Self-Validation: The mixture must transition from a milky, opaque coarse emulsion to a slightly translucent, bluish opalescent nanoemulsion. This Tyndall effect visually validates successful nanometer-scale droplet reduction.

Step 4: Solvent Evaporation

  • Transfer the nanoemulsion to a beaker containing an additional 10 mL of 0.5% PVA solution (to act as an evaporation sink).

  • Stir magnetically at 600 rpm uncovered at room temperature for 4 to 6 hours.

  • IPQC Self-Validation: The complete disappearance of the distinct, sweet odor of DCM confirms that the solvent has evaporated and the polymer has hardened into solid nanoparticles[3].

Step 5: Downstream Purification & Lyophilization

  • Transfer the suspension to ultracentrifuge tubes and spin at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (containing unencapsulated IPAE and excess PVA). Resuspend the pellet in Milli-Q water. Repeat this wash step twice.

  • Resuspend the final pellet in a 5% (w/v) sucrose solution.

  • Freeze at -80°C and lyophilize for 48 hours.

  • Causality: Sucrose acts as a cryoprotectant, preventing the nanoparticles from aggregating during the freezing stress by replacing water molecules in the hydrogen-bonded polymer network.

Mechanistic Pathway of Intracellular Delivery

Once administered, the IPAE-loaded PLGA-PEG nanoparticles must navigate cellular barriers to deliver the payload. The diagram below maps the logical progression of intracellular delivery.

CellularUptake NP IPAE-PLGA-PEG NPs Endocytosis Cellular Endocytosis NP->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Escape PLGA Hydrolysis & Escape Endosome->Escape Release Cytosolic IPAE Release Escape->Release Target Target Interaction Release->Target

Mechanistic pathway of nanoparticle endocytosis, endosomal escape, and intracellular IPAE release.

Mechanistic Breakdown:

  • Endocytosis: The PEGylated nanoparticles interact with the cell membrane and are internalized via clathrin-mediated or caveolae-mediated endocytosis[2].

  • Endosomal Escape: As the endosome matures and its internal pH drops, the amine group of IPAE becomes protonated. Concurrently, the PLGA matrix begins its hydrolytic degradation into lactic and glycolic acids[1]. This localized osmotic swelling and polymer erosion ruptures the endosomal membrane.

  • Cytosolic Release: The lipophilic IPAE is released into the cytosol, where it can partition into target intracellular membranes or bind to its specific pharmacological receptors.

References[4] Title: PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters | Source: PMC (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982822/[2] Title: PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP | Source: PMC (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123204/[1] Title: PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances | Source: MDPI | URL:https://www.mdpi.com/1999-4923/16/2/236[3] Title: Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles | Source: RSC Publishing | URL:https://pubs.rsc.org/en/content/articlelanding/2021/na/d1na00392a

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. This β-amino alcohol is typically synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. This β-amino alcohol is typically synthesized via the reductive amination of 1-phenyl-1-propanone (propiophenone) with 2-(isopropylamino)ethanol. This document provides in-depth, experience-based solutions to common challenges encountered during this procedure.

Section 1: Synthesis Overview & Mechanism

The synthesis of the target compound is a classic example of a reductive amination. This process involves two key equilibrium steps: first, the nucleophilic attack of the amine (2-(isopropylamino)ethanol) on the ketone (propiophenone) to form a hemiaminal intermediate. Second, the dehydration of this hemiaminal to form an iminium ion. This electrophilic iminium ion is then irreversibly reduced by a hydride agent to yield the final tertiary amine product.[1]

A critical aspect of this reaction is managing the competing reduction of the starting ketone. A strong reducing agent can reduce the propiophenone to 1-phenyl-1-propanol, a common and yield-limiting side product.[2] Therefore, the choice of reducing agent and the reaction conditions are paramount for success.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, categorized by the experimental stage.

Category 1: Reaction Initiation & Imine Formation

Question 1: My reaction is stalled. TLC analysis shows only starting materials (propiophenone and 2-(isopropylamino)ethanol) even after several hours. What's wrong?

Answer: This indicates a failure in the initial and crucial imine/iminium ion formation step. This is an equilibrium-driven process that can be hindered by several factors.[2][3]

  • Causality: Imine formation is catalyzed by mild acid but inhibited by strong acid (which fully protonates the amine, rendering it non-nucleophilic) or basic conditions (which don't sufficiently activate the carbonyl).[3][4] The reaction also produces water, which can push the equilibrium back towards the starting materials.[2][3]

  • Troubleshooting Protocol:

    • Verify pH: The optimal pH for most reductive aminations is between 4 and 6.[2][3] If you are using a neutral solvent system (e.g., DCM, DCE, THF), add a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to facilitate imine formation.

    • Remove Water: The addition of a dehydrating agent can be highly effective. Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent. Alternatively, if using a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.[2]

    • Consider a Two-Step Procedure: Instead of a one-pot reaction, first stir the propiophenone and 2-(isopropylamino)ethanol with the acid catalyst (and/or dehydrating agent) for 1-2 hours at room temperature to facilitate imine formation. Monitor by TLC until the ketone spot has diminished significantly before adding the reducing agent.[2]

Question 2: I'm seeing a significant amount of a new, lower Rf spot on my TLC plate that is not my product. What is it?

Answer: The most common side product in this reaction is 1-phenyl-1-propanol. This occurs when the reducing agent directly reduces the starting ketone, propiophenone, before it can form the imine.[2][3]

  • Causality: This is particularly common when using a strong, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2][5] NaBH₄ can readily reduce aldehydes and ketones.[6][7]

  • Troubleshooting Protocol:

    • Switch to a Milder Reducing Agent: The most effective solution is to use a more selective, sterically hindered hydride source that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose and works well in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2][4]

    • Control Reagent Addition: If you must use NaBH₄, adopt a two-step approach. Allow the imine to form first, then cool the reaction to 0 °C before adding the NaBH₄ portion-wise.[3] This minimizes the concentration of the reducing agent available to react with the ketone.

Category 2: Reducing Agents & Reaction Conditions

Question 3: Which reducing agent is best for this synthesis?

Answer: The choice of reducing agent is critical and depends on the desired reaction setup (one-pot vs. two-step).

  • Expert Recommendation: For a reliable, high-yield, one-pot procedure, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Its steric bulk and reduced reactivity prevent the premature reduction of the ketone, leading to cleaner reactions and higher yields of the desired amine.[2][4]

  • Data Summary:

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFExcellent selectivity for iminium ions; ideal for one-pot reactions.[2]More expensive; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHSelective for iminium ions at acidic pH.[4]Highly toxic (potential for HCN gas release at low pH); environmental concerns.
Sodium Borohydride (NaBH₄) MeOH, EtOH, THFInexpensive; readily available.[7][8]Non-selective; readily reduces starting ketone, leading to alcohol byproduct.[2][5] Best used in a two-step process.
H₂ / Catalyst (e.g., Pd/C, PtO₂) EtOH, MeOH"Green" reagent; high atom economy.Requires specialized hydrogenation equipment; may have side reactions.[9]

Question 4: My reaction is sluggish even with NaBH(OAc)₃. Can I heat it?

Answer: Gentle heating can sometimes be beneficial for sterically hindered substrates, but it should be approached with caution.

  • Causality: Increased temperature can accelerate both imine formation and reduction. However, it can also promote side reactions or reagent decomposition.

  • Troubleshooting Protocol:

    • Confirm Other Factors First: Before heating, ensure that pH is optimal (see Q1) and that your reagents are pure and active.

    • Gentle Heating: If the reaction is still slow, warm the mixture to a gentle reflux (e.g., ~40 °C for DCM).

    • Monitor Closely: Use TLC to monitor for the appearance of new, unidentified side products. Prolonged heating is generally not recommended.

Category 3: Work-up & Purification

Question 5: I'm having trouble purifying my final product. Column chromatography is giving poor separation.

Answer: Amino alcohols can be challenging to purify via standard silica gel chromatography due to their basicity and polarity. The amine can streak on the acidic silica, and the high polarity requires strong solvent systems that may not resolve closely related impurities.

  • Causality: The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing and poor peak shape.

  • Troubleshooting Protocol:

    • Acid/Base Extraction: Before chromatography, perform a thorough liquid-liquid extraction.

      • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

      • Wash with a dilute acid solution (e.g., 1M HCl). Your product, being an amine, will protonate and move to the aqueous layer, while non-basic impurities like 1-phenyl-1-propanol remain in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with a base (e.g., 2M NaOH, Na₂CO₃) to pH >10 to deprotonate your product.

      • Extract the deprotonated product back into an organic solvent.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. This will provide a significantly purer material.[10]

    • Modify Chromatography Conditions: If chromatography is still required, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica gel and dramatically improve peak shape.

    • Consider Crystallization: If the product is a solid, or if its salt is crystalline, crystallization can be an excellent purification method. The hydrochloride or oxalate salt of the amino alcohol may form well-defined crystals.[11][12]

Section 3: Key Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of 1-phenyl-1-propanone (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M), add 2-(isopropylamino)ethanol (1.1 eq).

  • Add acetic acid (0.1 eq) to the mixture and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC (e.g., 10% MeOH in DCM with 0.5% NEt₃).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 4: Visual Diagrams

Diagram 1: Synthesis and Side Reaction Pathway

G Propiophenone 1-Phenyl-1-propanone (Ketone) Iminium Iminium Ion (Intermediate) Propiophenone->Iminium + Amine - H₂O (pH 4-6) SideProduct 1-Phenyl-1-propanol (Side Product) Propiophenone->SideProduct + Strong Reducer Amine 2-(Isopropylamino)ethanol (Amine) Amine->Iminium Product 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (Desired Product) Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium StrongReducer Strong Reducing Agent (e.g., NaBH₄) StrongReducer->Propiophenone

Caption: Main reaction pathway versus the competing side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckTLC Analyze TLC: What species are present? Start->CheckTLC OnlySM Mainly Starting Materials (SM) CheckTLC->OnlySM SM_and_Side SM + Low Rf Side Product CheckTLC->SM_and_Side Complex Complex Mixture CheckTLC->Complex Action_Imine Action: Promote Imine Formation 1. Check/Adjust pH to 4-6 2. Add dehydrating agent 3. Use two-step procedure OnlySM->Action_Imine Action_Reducer Action: Increase Selectivity 1. Switch to NaBH(OAc)₃ 2. Cool to 0°C before NaBH₄ addition 3. Use two-step procedure SM_and_Side->Action_Reducer Action_Purify Action: Improve Purification 1. Perform Acid/Base extraction 2. Add NEt₃ to column eluent 3. Re-evaluate conditions Complex->Action_Purify

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. 2

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.

  • BenchChem. (2025). Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols. 10

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. 3

  • Wikipedia. (2024). Sodium borohydride.

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros.

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for....

  • RSC Publishing. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.

  • Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Syntheses. (n.d.). 2-isopropylaminoethanol.

  • Hitchhiker's Guide to Reductive Amination. (n.d.). Hitchhiker's Guide to Reductive Amination.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol. 13

  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with....

  • BenchChem. (2025). 2-(Isopropylamino)ethanol: Application Notes for its Potential Use as a Solvent in Organic Synthesis. 14

  • Canadian Science Publishing. (1955). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS.

  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent.

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

  • Common Organic Chemistry. (n.d.). Sodium Borohydride.

  • PubMed. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs.

  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.

  • Wikipedia. (2024). Reductive amination.

  • PMC. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships.

  • Google Patents. (2017). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.

Sources

Optimization

purification of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol from crude reaction mixture

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[Isopropyl-(1-phenyl-propyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol from a crude reaction mixture.

This target molecule is a sterically hindered, highly lipophilic tertiary amino alcohol. The presence of the bulky isopropyl and 1-phenyl-propyl groups on the nitrogen atom significantly increases its solubility in non-polar organic solvents, while the hydroxyl group maintains strong hydrogen-bonding capabilities. These competing properties require precise pH control during extraction and specialized mobile phase modifiers during chromatography.

Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in MTBE Start->Dissolve Acidify Extract with 1M HCl (pH < 2) Dissolve->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochloride) Acidify->Aq1 Retain Basify Basify with 2M NaOH (pH > 10) Aq1->Basify Extract2 Extract with EtOAc Basify->Extract2 Aq2 Aqueous Phase (Salts) Extract2->Aq2 Discard Org2 Organic Phase (Free Base Amine) Extract2->Org2 Retain Check Purity Check (TLC/NMR) Org2->Check Evaporate Chromatography Flash Chromatography (Silica + 1% Et3N) Check->Chromatography <95% Pure Pure Pure 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol Check->Pure >95% Pure Chromatography->Pure

Workflow for the isolation of sterically hindered tertiary amino alcohols.

Quantitative Data: Purification Parameters

To ensure reproducibility, adhere strictly to the physicochemical parameters outlined below.

ParameterTarget Value / ReagentMechanistic Rationale
Aqueous Extraction pH pH < 2.0 (using 1M HCl)Ensures complete protonation of the sterically hindered tertiary amine, overcoming its high lipophilicity.
Aqueous Basification pH pH > 10.0 (using 2M NaOH)Deprotonates the hydrochloride salt, driving the equilibrium fully toward the lipophilic free base for organic recovery.
Chromatography Modifier 1% v/v Triethylamine (Et₃N)Masks acidic silanol sites on silica gel, preventing the tertiary amine from irreversibly binding or streaking.
TLC Stain Dragendorff’s ReagentHighly selective for tertiary amines; produces a distinct, high-contrast orange spot for rapid identification.
Optimal Extraction Solvent Methyl tert-butyl ether (MTBE)High solubility for the free base; poor solubility for highly polar byproducts, minimizing emulsion formation.

Troubleshooting FAQs

Q1: During the acid-base extraction, I am losing my product in the organic wash. Why isn't the amine fully extracting into the aqueous phase? Causality & Solution: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is exceptionally lipophilic due to the phenyl and branched alkyl chains. Weak acids (like citric or acetic acid) or insufficient acid concentrations cannot fully protonate this sterically hindered nitrogen. Furthermore, if you use a polar organic solvent like dichloromethane (DCM) for the wash, the resulting hydrochloride salt may still partition into the organic layer. Action: Switch to a stronger acid (e.g., 1M HCl) to force protonation, and use a highly non-polar organic solvent (like hexanes or heptane) for the organic wash to force the hydrophilic salt into the aqueous phase. This principle is a cornerstone of isolating complex [1].

Q2: My product streaks heavily on normal-phase silica gel, and I cannot separate it from the unreacted secondary amine. How can I resolve this? Causality & Solution: Tertiary amines interact strongly with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. This acid-base interaction leads to severe peak tailing, poor resolution, and irreversible adsorption. To resolve this, you must "deactivate" the silica column by adding a volatile basic modifier to your mobile phase. Research has demonstrated that adding 0.1% to 1% of a volatile amine (like triethylamine) significantly[2].

Q3: Can I bypass chromatography and purify this compound via crystallization? Causality & Solution: The free base of this specific compound is likely a viscous oil due to the unsymmetrical, bulky substituents disrupting crystal lattice formation. However, you can force crystallization by converting the crude free base into a stable salt. Reacting the free base with oxalic acid or anhydrous HCl gas in an ethereal solvent often induces crystallization. This is a highly effective, scalable [3].

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol utilizes pH-driven partitioning to separate the basic tertiary amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

    • Causality: MTBE dissolves the lipophilic free base but rejects highly polar, water-soluble impurities.

  • Acidification: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 15 minutes.

    • Validation Check: Stop stirring, allow layers to separate, and measure the pH of the aqueous layer. It must be < 2.0. If not, add more 1M HCl.

  • Phase Separation & Washing: Separate the phases. Retain the lower aqueous layer (contains your protonated product). Wash the aqueous layer twice with Hexanes (5 mL/g).

    • Validation Check: Spot the Hexanes layer on a TLC plate and stain with Dragendorff's reagent. A lack of orange spots confirms no product is being lost in the organic wash. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise with stirring until the pH reaches > 10.0.

    • Causality: The low temperature prevents degradation or side reactions during the exothermic neutralization. As the pH rises, the aqueous layer will become cloudy as the free base "oils out."

  • Recovery: Extract the basic aqueous layer three times with Ethyl Acetate (EtOAc). Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if Protocol A yields a product with <95% purity (e.g., contaminated with structurally similar basic impurities).

  • Solvent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 80:20 v/v) and add exactly 1% v/v Triethylamine (Et₃N). Mix thoroughly.

    • Causality: Et₃N competitively binds to the acidic silanol sites on the silica, preventing the target amino alcohol from sticking.

  • Column Packing: Slurry-pack standard silica gel (40-63 µm) using the Et₃N-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the mobile phase before loading.

    • Validation Check: Collect the flow-through and check the pH with indicator paper. It should test basic, confirming the silica is fully deactivated.

  • Loading: Dissolve the crude amino alcohol in the absolute minimum volume of the mobile phase and apply it evenly to the column head.

  • Elution: Elute the column, collecting fractions.

    • Validation Check: Spot fractions on a TLC plate (eluted with the same modified mobile phase). Stain with Ninhydrin (requires heating) to detect primary/secondary amine impurities (turns purple/pink), and Dragendorff's reagent to detect your tertiary amine product (turns bright orange).

References

  • Roizen JL, et al. "Directed β C–H Amination of Alcohols via Radical Relay Chaperones." ACS Publications (via PMC), 2017. URL:[Link]

  • Kagan M, Chlenov M, Melnikov S, Greenfield A, Gross J, Bernotas RC. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, 1194(1):80-9, 2008. URL:[Link]

  • US Patent 5866719A. "Process for the purification of an aminoalcohol." Google Patents, 1999.
Troubleshooting

avoiding side product formation in 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol reactions

Welcome to the Technical Support Center for amino alcohol intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-[Isopropyl-(1-phenyl-propyl)-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol , a sterically hindered, versatile tertiary amino alcohol often utilized in the synthesis of antispasmodics and monoamine reuptake inhibitors.

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols designed to eliminate side product formation and maximize your synthetic yields.

Section 1: Mechanistic Insights into Side Product Formation

Amino alcohols present a classic chemoselectivity challenge: differentiating the reactivity of the hydroxyl oxygen from the tertiary amine nitrogen. When working with 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, failures usually stem from two primary competing pathways:

1. Competing N-Alkylation (Quaternization) Despite the steric bulk of the isopropyl and 1-phenylpropyl groups, the tertiary nitrogen lone pair remains highly nucleophilic. When attempting O-alkylation (etherification) using standard base catalysis (e.g., K₂CO₃), the nitrogen frequently outcompetes the neutral hydroxyl group. This results in the formation of an N-alkylated quaternary ammonium salt rather than the desired ether [1].

2. Aziridinium Ion Formation (Intramolecular Cyclization) When the hydroxyl group is converted into a good leaving group (such as a mesylate, tosylate, or halide) for subsequent substitution, the molecule becomes highly unstable. The proximate tertiary nitrogen acts as an internal nucleophile, attacking the adjacent electrophilic carbon in a kinetically favored 3-exo-tet cyclization. This displaces the leaving group and forms a highly strained, reactive aziridinium ion [2]. This intermediate rapidly degrades by undergoing uncontrolled nucleophilic ring-opening or dimerizing into piperazinium derivatives[3].

Pathway SM 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol O_Alk Desired O-Alkylated Ether SM->O_Alk NaH, R-X (Alkoxide Pathway) N_Alk Quaternary Ammonium (N-Alkylation Side Product) SM->N_Alk R-X, K2CO3 (Amine Nucleophilicity) Azir Aziridinium Ion Intermediate SM->Azir MsCl, TEA (Intramolecular Attack) Degrad Piperazinium Dimers & Degradation Azir->Degrad Uncontrolled Ring Opening

Reaction pathways of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol showing side products.

Section 2: Troubleshooting Q&A

Q: My LC-MS shows a massive peak corresponding to [M+R]⁺ during my etherification step. What is happening? A: You are observing the quaternary ammonium side product. Because the nitrogen lone pair is more nucleophilic than the neutral oxygen, it reacts directly with your alkyl halide. Solution: You must pre-form the alkoxide using a strong, non-nucleophilic base (like NaH) before introducing the electrophile. This drastically increases the oxygen's nucleophilicity, shifting the chemoselectivity entirely to O-alkylation.

Q: I tried to synthesize the O-mesylate using Methanesulfonyl chloride and Triethylamine (TEA), but I recovered zero product. The NMR is a mess of rearranged peaks. A: TEA is not sufficient to prevent the nitrogen from participating in the reaction. Once the mesylate forms, the free amine lone pair immediately attacks it to form an aziridinium ion, which then polymerizes. Solution: You must temporarily mask the nitrogen's nucleophilicity by protonating it (forming the HCl salt) prior to activation, and use a sterically hindered base like 2,6-lutidine to mediate the mesylation.

Q: Why is my esterification yield stalling at 40% with unreacted starting material? A: Tertiary amines can form transient acylammonium species with acyl chlorides. If the base isn't strong enough or the stoichiometry is off, the reaction stalls. Use DIPEA and a catalytic amount of DMAP to facilitate the acyl transfer to the oxygen.

Troubleshooting Start Issue: Low Yield or Impure Product CheckRxn Identify Reaction Type Start->CheckRxn Alkylation Etherification (O-Alkylation) CheckRxn->Alkylation Activation OH Activation (Mesylation/Halogenation) CheckRxn->Activation DiagAlk LC-MS shows [M+R]+ (Quaternization)? Alkylation->DiagAlk DiagAct NMR shows rearranged products or dimers? Activation->DiagAct SolAlk Action: Pre-form alkoxide with NaH at 0°C DiagAlk->SolAlk Yes SolAct Action: Protect amine as HCl salt before activation DiagAct->SolAct Yes

Troubleshooting decision tree for diagnosing and resolving common reaction failures.

Section 3: Quantitative Data & Optimization

The following table summarizes the quantitative impact of adjusting reaction conditions to avoid the side products discussed above.

Reaction GoalReagents & ConditionsPrimary ProductSide Product(s)Yield of Desired
O-Alkylation R-X, K₂CO₃, MeCN, 80 °CO-Alkyl EtherQuaternary Ammonium Salt< 20%
O-Alkylation R-X, NaH, THF, 0 °C to RTO-Alkyl EtherNone detected> 85%
O-Mesylation MsCl, TEA, DCM, RTO-MesylateAziridinium / Piperazinium0% (Degraded)
O-Mesylation MsCl, HCl (gas), 2,6-Lutidine, -10 °CO-MesylateTrace Aziridinium82%

Section 4: Standardized Experimental Protocols

To guarantee reproducibility and eliminate side reactions, implement the following self-validating protocols in your workflows.

Protocol A: Chemoselective O-Alkylation (Avoiding Quaternization)
  • Preparation: Dry 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (1.0 eq) by azeotropic distillation with toluene, then dissolve in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Self-Validation Step: Stir the suspension at 0 °C for 30 minutes. Do not proceed until hydrogen gas evolution has completely ceased. The cessation of bubbling is your visual validation that full conversion to the alkoxide has been achieved.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Maintain at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quench: Quench carefully with cold water, extract with EtOAc, and wash with brine.

Protocol B: Safe O-Activation (Avoiding Aziridinium Formation)
  • In Situ Protection: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C and add ethereal HCl (1.05 eq) dropwise. Stir for 15 minutes to quantitatively form the hydrochloride salt. Causality: This temporarily masks the nitrogen's nucleophilicity.

  • Activation: Cool the mixture to -10 °C. Add Methanesulfonyl chloride (MsCl, 1.1 eq).

  • Controlled Neutralization: Slowly add a sterically hindered base, such as 2,6-lutidine (2.2 eq), over 30 minutes. Causality: The hindered base promotes mesylation of the oxygen without fully liberating the amine lone pair, preventing the 3-exo-tet cyclization.

  • Workup: Wash immediately with ice-cold saturated NaHCO₃ and extract. Do not subject the unquenched reaction mixture to elevated temperatures during concentration.

References

  • Title: Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Applications of Aziridinium Ions. Selective Syntheses of β-Aryl-α,β-diamino Esters Source: Organic Letters URL: [Link]

Optimization

improving peak resolution of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in chromatography

Technical Support Center: Troubleshooting Guide for the Chromatographic Resolution of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for the Chromatographic Resolution of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol .

This compound presents a "perfect storm" of chromatographic complexities: a highly basic tertiary amine (prone to secondary interactions), a bulky hydrophobic backbone (isopropyl and 1-phenyl-propyl groups), and a polar hydroxyl moiety. Standard reversed-phase (RP) methods often fail here, resulting in severe peak tailing, variable retention, and poor resolution from structurally similar impurities.

Below is our self-validating troubleshooting framework to help you achieve baseline resolution and excellent peak symmetry.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol exhibit severe peak tailing on my standard C18 column? Causality & Expert Insight: The tertiary amine in this molecule has a pKa of approximately 9.0 to 10.0. In standard acidic or neutral mobile phases (pH 3.0–7.0), the amine is fully protonated (positively charged). Standard silica-based columns contain residual unreacted silanol groups (Si-OH) which deprotonate into negatively charged silanoxanes (Si-O⁻) above pH 4.0. The electrostatic attraction between your positively charged analyte and the negatively charged silica surface creates a secondary "ion-exchange" retention mechanism, causing the peak to drag or "tail"[1]. Self-Validating Solution:

  • Diagnostic Test: Inject a purely neutral hydrophobic marker (e.g., toluene). If toluene is perfectly symmetric but your target compound tails, the root cause is silanol interaction, not a physical column void.

  • Resolution: Drop the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) to fully protonate and neutralize the silanols[2]. Alternatively, use a high-pH stable hybrid-silica column and raise the mobile phase pH to 11.0 (using ammonium hydroxide) to deprotonate your analyte into its neutral state[3].

Q2: I am experiencing co-elution of this compound with its des-isopropyl impurity. How can I improve peak resolution? Causality & Expert Insight: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because both your target compound and the des-isopropyl impurity are highly hydrophobic, the C18 phase struggles to differentiate the steric bulk difference. Self-Validating Solution: Change the stationary phase chemistry to exploit the molecule's other functional groups. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The 1-phenyl-propyl group of your analyte will engage in strong π-π (pi-pi) interactions with the phenyl stationary phase[4]. Furthermore, swap your organic modifier from Acetonitrile (a weak hydrogen bonder) to Methanol. Methanol will interact differently with the ethanol moiety on your compound, altering selectivity and pulling the critical pair apart.

Q3: My retention times are drifting between batches of mobile phase. What is going wrong? Causality & Expert Insight: Your mobile phase pH is likely hovering too close to the pKa of the tertiary amine. When the pH equals the pKa, the compound exists in a 50/50 equilibrium of ionized and neutral states. Even a 0.1 pH unit variation during buffer preparation will drastically shift this ratio, causing massive retention time drifts. Self-Validating Solution: Enforce the "2-Unit Rule." Ensure your mobile phase pH is buffered at least 2 full pH units away from the analyte's pKa. Use a strong buffer with high buffering capacity (e.g., 20 mM Ammonium Formate for pH 3.0, or 20 mM Ammonium Bicarbonate for pH 10.5)[5].

Part 2: Quantitative Data & Selection Guides

Table 1: Impact of Mobile Phase pH on Amine Retention and Peak Symmetry

Mobile Phase pH Analyte State Silanol State Expected Retention Peak Symmetry (As) Recommended Buffer
Low (pH 2.0 - 2.5) Protonated (+) Neutral (Si-OH) Low (Elutes early) Excellent (0.9 - 1.1) 0.1% TFA or Formate
Mid (pH 6.0 - 7.0) Protonated (+) Ionized (Si-O⁻) Variable / High Poor (> 1.8 Tailing) Not Recommended

| High (pH 10.5+) | Neutral (0) | Ionized (Si-O⁻) | High (Strongly retained)| Excellent (0.9 - 1.1) | Ammonium Bicarbonate |

Table 2: Stationary Phase Selection Guide for Phenyl-Alkyl Amines

Column Chemistry Primary Interaction Secondary Interaction Best Use Case for this Analyte
Standard C18 Hydrophobic Dispersion Silanol Ion-Exchange General purity screening (requires low pH).
Phenyl-Hexyl π-π (Pi-Pi) Stacking Hydrophobic Dispersion Resolving positional isomers or des-alkyl impurities.

| Polar-Embedded C18 | Hydrophobic Dispersion | Hydrogen Bonding | Shielding residual silanols to improve peak shape without TFA. |

Part 3: Experimental Methodologies

Protocol: Systematic Optimization for Resolving Basic Phenyl-Alkyl Amines

Objective: Establish a robust, self-validating method to separate 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol from its synthetic impurities.

  • Step 1: Buffer Preparation (The Extremes) Prepare two distinct aqueous mobile phases (Mobile Phase A) to test the extremes of the ionization spectrum:

    • Acidic A: 0.1% v/v Trifluoroacetic Acid (TFA) in Water (pH ~2.0). TFA acts as both an acidifier and a hydrophobic ion-pairing agent, masking silanols[2].

    • Basic A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Step 2: Column Screening Install a high-pH stable, end-capped Phenyl-Hexyl column (e.g., Waters XBridge Phenyl or equivalent hybrid particle). This allows you to test both pH extremes on a phase that offers π-π selectivity[4].

  • Step 3: Gradient Execution Run a broad screening gradient: 5% to 95% Methanol (Mobile Phase B) over 15 minutes. Note: Methanol is preferred over Acetonitrile here to promote π-π interactions between the analyte and the Phenyl-Hexyl phase.

  • Step 4: Data Evaluation & System Validation Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • If As​ is between 0.9 and 1.2, the silanol interactions are successfully mitigated.

    • Evaluate the resolution ( Rs​ ) between the main peak and the closest eluting impurity. If Rs​<1.5 , decrease the gradient steepness (e.g., 40% to 70% Methanol over 20 minutes) to flatten the elution profile and increase interaction time with the stationary phase.

Part 4: Mechanistic Visualizations

Diagram 1: Troubleshooting Decision Tree for Basic Amines

G Start Analyze Peak Shape & Resolution for 2-[...]-amino-ethanol Tailing Severe Peak Tailing (As > 1.5)? Start->Tailing Coelution Co-elution with Impurities? Start->Coelution pH_Adjust Adjust pH < 2.5 or > 10.0 to control ionization Tailing->pH_Adjust Primary Fix Additive Add TEA or use Ion-Pairing Agent (TFA) Tailing->Additive Alternative Phase_Change Switch to Phenyl-Hexyl or PFP Column Coelution->Phase_Change Selectivity Solvent_Change Change Modifier: ACN to Methanol Coelution->Solvent_Change H-Bonding

Caption: Decision tree for resolving peak tailing and co-elution issues in basic amine chromatography.

Diagram 2: Analyte-Stationary Phase Interaction Map

G Analyte 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol - Tertiary Amine - Phenyl Ring - Hydroxyl Group Silanol Residual Silanols (Si-O⁻) [Ion-Exchange / Tailing] Analyte->Silanol Electrostatic Attraction (Protonated Amine) Alkyl C18 / C8 Ligands [Hydrophobic Dispersion] Analyte->Alkyl Isopropyl / Propyl groups Phenyl Phenyl-Hexyl Ligands [π-π Interactions] Analyte->Phenyl Phenyl Ring Solvent Methanol / Water [Hydrogen Bonding] Analyte->Solvent Hydroxyl Group (-OH)

Caption: Mixed-mode interaction map of the target analyte with various chromatographic environments.

References

  • Can anyone recommend a method for tailing peaks with column c18(ODS)? ResearchGate.2

  • Reporter - Sigma-Aldrich (Challenges of HPLC of basic compounds) Sigma-Aldrich. 4

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Chromatography Online. 3

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide Benchchem. 1

  • The selection of buffer salts for the high-performance liquid chromatography of basic compounds ResearchGate.5

Sources

Troubleshooting

managing exothermic reactions in 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol synthesis

Welcome to the dedicated technical support center for the synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing its exothermic nature. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Troubleshooting Guide: Managing Exothermic Events

Exothermic reactions, while common in organic synthesis, require careful management to ensure safety, product quality, and consistent yields.[1][2] The synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol via reductive amination is a classic example where inadequate control of heat evolution can lead to undesirable outcomes.

Scenario 1: Rapid Temperature Spike During Sodium Borohydride Addition

Problem: You are performing the reduction of the imine intermediate formed from 1-phenyl-2-propanone and isopropylamine. Upon addition of sodium borohydride (NaBH₄), you observe a rapid and difficult-to-control increase in the reaction temperature, even with external cooling.

Root Cause Analysis: This issue typically stems from two primary factors: the reaction of NaBH₄ with the solvent and the reduction of the imine itself.

  • Solvent Reactivity: Sodium borohydride reacts exothermically with protic solvents like methanol and ethanol, especially in the presence of any residual acid, to produce hydrogen gas and sodium borates.[3][4] This reaction's rate is highly temperature-dependent.

  • Reduction Exotherm: The reduction of the C=N bond of the imine to an amine is an exothermic process.[5] The rate of this reduction is also temperature-dependent.

A rapid addition of NaBH₄ introduces a large amount of the reducing agent at once, leading to a surge in both reactions and a corresponding rapid release of heat. If the rate of heat generation exceeds the heat removal capacity of your cooling system, a thermal runaway can occur.[6][7]

Solution:

  • Portion-wise or Slow Addition: Add the sodium borohydride in small portions or as a solution via a syringe pump. This allows the cooling system to manage the heat generated from each portion before more is added.[8]

  • Lower Initial Temperature: Start the addition of NaBH₄ at a lower temperature (e.g., 0-5 °C) to slow down the initial reaction rate.[3] This provides a larger safety margin.

  • Adequate Cooling: Ensure your cooling bath has sufficient volume and surface area to effectively cool the reaction vessel. For larger scale reactions, consider using a more efficient cooling system than a simple ice bath.[9]

  • Dilution: Increasing the solvent volume can help to better absorb the heat generated, though this may impact reaction kinetics and should be tested on a small scale first.[10]

Data-Driven Recommendations for NaBH₄ Addition:

ParameterRecommendation for Lab Scale (up to 1L)Rationale
Initial Temperature 0–5 °CReduces initial reaction rate, providing better control.
Addition Method Portion-wise over 30-60 minutes or via syringe pumpMaintains a manageable rate of heat evolution.
Monitoring Continuous internal temperature monitoringAllows for immediate intervention if the temperature rises too quickly.
Emergency Preparedness Have a larger cooling bath or a quenching agent readyEnables rapid cooling in case of an unexpected exotherm.[8]
Scenario 2: Low Yield and Formation of Impurities

Problem: Your final product is obtained in a low yield, and TLC or HPLC analysis shows the presence of significant impurities.

Root Cause Analysis: Low yields and impurity formation can be linked to poor temperature control and side reactions.

  • Side Reactions at Elevated Temperatures: Higher temperatures can promote side reactions. In the context of reductive amination, this can include aldol condensation of the starting ketone (1-phenyl-2-propanone) or the formation of over-alkylated products.[11]

  • Decomposition: The starting materials, intermediates, or the final product may be thermally labile and decompose at elevated temperatures.[12]

  • Incomplete Imine Formation: If the imine is not fully formed before the addition of the reducing agent, the NaBH₄ can reduce the starting ketone to the corresponding alcohol (1-phenyl-2-propanol).[13]

Solution:

  • Optimize Imine Formation: Ensure the imine formation is complete before adding the reducing agent. This can be monitored by techniques like TLC or IR spectroscopy. Using a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.[10]

  • Strict Temperature Control: Maintain the recommended temperature throughout the reaction. A deviation of even a few degrees can significantly impact the reaction's outcome.[6]

  • Inert Atmosphere: While not always strictly necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates, especially if the reaction is run for an extended period.

Troubleshooting Workflow for Low Yield:

G start Low Yield of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol check_temp Was the reaction temperature strictly controlled? start->check_temp check_imine Was imine formation complete before adding NaBH4? check_temp->check_imine Yes high_temp Implement more robust cooling and slower reagent addition. check_temp->high_temp No check_impurities What are the major impurities? check_imine->check_impurities Yes incomplete_imine Increase reaction time for imine formation or use a dehydrating agent. check_imine->incomplete_imine No alcohol_impurity Indicates reduction of starting ketone. Optimize imine formation. check_impurities->alcohol_impurity 1-phenyl-2-propanol other_impurities Consider side reactions like aldol condensation. Lower reaction temperature. check_impurities->other_impurities Other

Caption: Troubleshooting logic for low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of exothermicity in this synthesis?

A1: The primary drivers of heat generation are:

  • Imine Formation: The condensation reaction between 1-phenyl-2-propanone and isopropylamine to form the imine is typically mildly exothermic.

  • Reduction of the Imine: The chemical reduction of the imine intermediate by sodium borohydride is a significant exothermic step.[5]

  • Reaction of NaBH₄ with Solvent: If a protic solvent like methanol is used, its reaction with NaBH₄ contributes significantly to the overall heat generated.[3]

Q2: What are the best practices for scaling up this reaction safely?

A2: Scaling up an exothermic reaction presents significant challenges due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[7] Key best practices include:

  • Never scale up by more than a factor of 3-5 at a time. [6]

  • Conduct a thorough process safety assessment. This should include differential scanning calorimetry (DSC) to determine the heat of reaction and the onset temperature of any decomposition reactions.[14][15]

  • Calculate the Maximum Temperature of the Synthetic Reaction (MTSR). This will help you understand the potential temperature rise in a worst-case scenario of cooling failure.[7]

  • Use a semi-batch process. Adding one of the reactants slowly over time is a crucial strategy for controlling the reaction rate and heat generation.[16]

  • Ensure adequate mixing. Poor mixing can lead to localized hotspots where the reaction rate accelerates, potentially initiating a runaway reaction.[9]

  • Pilot Plant Trial: Before moving to full-scale production, a pilot-scale run is essential to identify any unforeseen challenges.[9]

Q3: Can I use a different reducing agent to mitigate the exotherm?

A3: Yes, other reducing agents can be used, and they may offer better control.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for reductive aminations.[17] It is less reactive towards the carbonyl group of the starting ketone and often provides better yields with fewer byproducts. Its reaction is generally less vigorous than with NaBH₄.[13]

  • Sodium cyanoborohydride (NaBH₃CN): This is another selective reducing agent, but it is highly toxic and releases hydrogen cyanide under acidic conditions, requiring careful handling and disposal.[17]

  • Catalytic Hydrogenation: This method, using a catalyst like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas, can also be used.[18] The reaction rate can be controlled by managing the hydrogen pressure and temperature.[19]

Q4: How does the choice of solvent affect the reaction's exothermicity?

A4: The solvent plays a crucial role in heat management.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can react with NaBH₄, contributing to the overall exotherm.[3] However, they are often good at solvating the reactants.

  • Aprotic Solvents (e.g., THF, Dichloromethane): These solvents do not react with the borohydride reducing agents, which can make the reaction easier to control. However, the solubility of the reactants and intermediates must be considered.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.

Reaction Pathway and Thermal Control Points:

G cluster_0 Imine Formation (Mildly Exothermic) cluster_1 Reduction (Highly Exothermic) P2P 1-Phenyl-2-propanone Imine Imine Intermediate P2P->Imine P2P->Imine + IPA Isopropylamine IPA->Imine Product 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Imine->Product Imine->Product + NaBH4 NaBH4 NaBH4->Product Control addition rate & temperature

Caption: Key stages and thermal control points in the synthesis.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Chemical Processing. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • H.E.L Group. Critical Considerations in Process Safety. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • MDPI. (2026, March 19). Reductive Transformations with Sodium Borohydride and Their Applications. [Link]

  • Organic Syntheses. 2-isopropylaminoethanol. [Link]

  • Myers, A. Myers Chem 115. [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Lab Manager. (2026, January 20). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • ACS Publications. (2024, February 22). Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. [Link]

  • PubMed. (2017, March 15). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. [Link]

  • Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. [Link]

  • Sciencemadness.org. (2016, March 17). reduction f an imine wih NaBH4. [Link]

  • TA Instruments. (2024, July 23). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]

  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent cell viability data, artifactual cytotoxicity, or solubility issues when workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent cell viability data, artifactual cytotoxicity, or solubility issues when working with 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol .

As a highly lipophilic compound featuring a basic amine group, this molecule falls into the pharmacological class of Cationic Amphiphilic Drugs (CADs) . The physicochemical nature of CADs frequently triggers specific in vitro artifacts—most notably solvent incompatibility, assay interference, and lysosomotropism [1]. This guide synthesizes field-proven methodologies to isolate true pharmacological efficacy from experimental artifacts.

🔍 Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why do my cells show massive perinuclear vacuolization before dying at 24–48 hours? Is this the drug's true mechanism of action?

A: Likely not. You are observing Lysosomotropism and Drug-Induced Phospholipidosis (DIPL). Because 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol contains an ionizable amine and highly lipophilic moieties (isopropyl and phenylpropyl groups), it freely diffuses across the plasma membrane and into organelles in its neutral state. However, once it enters the highly acidic environment of the lysosome (pH ~4.5), the amine group becomes protonated. This cationic state renders the molecule membrane-impermeable, causing it to become irreversibly trapped (ion trapping)[1].

This massive intralysosomal accumulation causes osmotic swelling (visible as vacuolization) and physically inhibits lysosomal phospholipases, leading to a toxic buildup of unmetabolized lipids (phospholipidosis) and eventual cell death [3]. This is often an in vitro artifact rather than a target-specific mechanism.

Q2: Why does cell viability drop precipitously at concentrations >10 µM, accompanied by media cloudiness?

A: You are exceeding the thermodynamic solubility limit and inducing vehicle toxicity. Due to its high lipophilicity, this compound requires organic solvents like DMSO or ethanol. If you spike a high-concentration DMSO stock directly into aqueous culture media, the local concentration instantly exceeds the compound's aqueous solubility limit, causing micro-precipitation. These micro-crystals can physically damage cell membranes via surfactant-like disruption. Furthermore, if your final DMSO concentration exceeds 0.1%–0.5%, the solvent itself inhibits mitochondrial respiration and induces apoptosis, completely confounding your viability data [2].

Q3: My MTT/MTS assay results are highly variable and do not match my visual live/dead cell counts. Why?

A: CADs fundamentally interfere with metabolic viability assays. Tetrazolium-based assays (MTT/MTS) rely on NAD(P)H-dependent cellular oxidoreductases to assess viability. Because lipophilic amines accumulate in the endolysosomal network and disrupt lipid metabolism, they induce severe metabolic stress and alter mitochondrial membrane potential before actual cell death occurs. This uncouples the metabolic signal from the true cell number, yielding false-positive cytotoxicity readings. We strongly recommend transitioning to ATP-based luminescence assays or direct membrane-exclusion dyes (e.g., DRAQ7, Trypan Blue).

📊 Part 2: Data Presentation & Comparative Toxicity

To accurately interpret your dose-response curves, you must decouple the toxicity of the compound from the toxicity of the vehicle. Below is a summarized comparison of expected cellular responses.

Parameter2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanolDMSO (Standard Vehicle)Ethanol (Alternative Vehicle)
Primary Toxicity Mechanism Lysosomal trapping (Ion trapping) & PhospholipidosisOsmotic stress, pore formation, mitochondrial inhibitionProtein denaturation, membrane fluidization
Morphological Hallmarks Perinuclear vacuolization, multilamellar bodiesChromatin condensation, rapid shrinkageCell rounding, rapid detachment
Max Safe In Vitro Limit Cell-line dependent (Artifacts common >10 µM)≤ 0.1% - 0.5% (v/v) ≤ 0.1% (v/v)
Recommended Viability Assay ATP-Luminescence, DRAQ7, Trypan BlueATP-Luminescence, Hoechst/PIATP-Luminescence, Hoechst/PI
Interference Risk High (MTT/MTS reduction interference)Moderate (Alters membrane permeability)Low (Evaporates over long incubations)

⚙️ Part 3: Step-by-Step Experimental Protocols

To ensure your viability data reflects true pharmacological activity, every protocol must be a self-validating system. Implement the following workflows to eliminate solubility and lysosomotropic artifacts.

Protocol 1: Optimized Stock Preparation & Dosing (Preventing Precipitation)

Causality: Serial dilutions performed directly in aqueous media cause lipophilic compounds to crash out of solution. Diluting in the vehicle first ensures the compound remains fully solvated until the final uniform dispersion.

  • Stock Preparation: Dissolve the lyophilized 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Vehicle-Matched Serial Dilution: Perform your dose-response serial dilutions (e.g., 10 mM down to 1 µM) in 100% DMSO . Do not use media for this step.

  • Intermediate Dilution: Dilute each DMSO concentration 1:100 into pre-warmed (37°C) complete culture media. Vortex immediately for 5 seconds.

  • Final Dosing: Transfer 10 µL of the intermediate dilution into 90 µL of media in your 96-well plate.

    • Validation Check: Your final DMSO concentration is now strictly locked at 0.1% across all wells, eliminating vehicle-induced viability shifts [2].

Protocol 2: Lysosomotropism Reversal & Validation Assay

Causality: If cell death is an artifact of lysosomal trapping, neutralizing the acidic pH of the lysosome will prevent the protonation of the amine, thereby rescuing the cells from vacuolization and death[1].

  • Pre-treatment: Seed cells in a 96-well plate and incubate overnight. Pre-treat the experimental wells with either 10 mM NH₄Cl or 100 nM Bafilomycin A1 for 1 hour. (These agents neutralize lysosomal pH).

  • Compound Exposure: Co-treat the cells with your established IC50 dose of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol for 24 hours.

  • Staining: Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) to the media for the final 30 minutes of incubation.

  • Imaging & Analysis: Wash with PBS and image via fluorescence microscopy.

    • Interpretation: If the cells treated with the compound alone show intense LysoTracker staining (expanded lysosomal volume) and cell death, but the NH₄Cl/Bafilomycin A1 co-treated cells show normal morphology and restored viability, your compound's toxicity is an artifact of lysosomotropism.

🧬 Part 4: Mechanistic Visualization

The following diagram illustrates the causal pathway of how lipophilic amines like 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol induce artifactual cell death in vitro.

G Compound 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (Neutral, Lipophilic State) Membrane Passive Diffusion Across Plasma & Organelle Membranes Compound->Membrane Lysosome Entry into Acidic Lysosome (pH ~4.5 - 5.0) Membrane->Lysosome Protonation Amine Protonation (Conversion to Cationic State) Lysosome->Protonation Driven by high [H+] gradient Trapping Lysosomal Trapping (Membrane Impermeable) Protonation->Trapping Positive charge prevents membrane exit Phospholipidosis Inhibition of Lipid Catabolism (Drug-Induced Phospholipidosis) Trapping->Phospholipidosis Accumulation inhibits phospholipases CellDeath Osmotic Swelling, Vacuolization & Artifactual Cell Death Phospholipidosis->CellDeath Severe cellular stress

Caption: Mechanism of Lysosomal Trapping and Phospholipidosis induced by Cationic Amphiphilic Drugs.

📚 References

  • Kazmi F, Hensley T, Pope C, et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuueqSOHGXDGhEeziwYskqIIBXCaT3RQswJkMH8krJjqJhyVyga49LudFHsiLrSkqhswmRDsoGU5sNvhT-c2axsaf6rKMxezffs66c19fKVyQidtZo_EbvsHfLgKf6qsddcfw=]

  • Galvao J, Davis B, Tilley M, et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal / ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENcehL1LT8zoSbhyLHmrp6QbuNrjVQot0qab8MtDE7chNvJOVbNa8P4x5eQFkBMdEPo7-UV-QBgnprQwShNWVgXMcTX5hAjQViWre4koer6yv7YJRqZaeg9TDsegmTUlIq5BKAiqUhcUqtYridR-oiLozECzxh1poc75x1A8toxtyy9UWTnmHG2LZKsueeqzekJbBcSfxGNv-oRUXA-NBl15Dv3csfSg==]

  • Petersen NHT, Olsen OD, Groth-Pedersen L, et al. (2013). Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers in Oncology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG11Ik3hV_rJ7GRolgqY0zN3zf8PBLpY-3G_P1jAZePF-c2d3quTx6fAzepTVRv9__xgaEfrv5YnIL-mcKCvdUEAgf0zS73KOMz0PrkM6JnkCkgW_v0nZXcBMprg-0eNStthuWxOe7lWegMNl10tamS2vZTrp6KUqR19e23Mt60ZRTvreJbiAXGxs4BFvsK]

Troubleshooting

optimizing dosage of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol for in vivo studies

DISCLAIMER: The compound "2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol" (referred to herein as IPPAE) is not well-characterized in publicly available scientific literature. This guide, therefore, provides a general fram...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: The compound "2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol" (referred to herein as IPPAE) is not well-characterized in publicly available scientific literature. This guide, therefore, provides a general framework for the dosage optimization of a novel compound with a similar amino-ethanol structure, based on established principles of in vivo pharmacology and preclinical drug development. The protocols and advice herein should be adapted based on all available data for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: I have a novel compound, IPPAE. What are the absolute first steps before I can even think about an in vivo dose?

A1: Before any animal is dosed, a foundational understanding of the compound's basic properties is critical. This initial phase ensures that your in vivo studies are designed logically, ethically, and with the highest chance of success.

  • Literature Review of Analogs: Investigate compounds with similar chemical structures. The amino-ethanol backbone is common in many pharmacologically active agents. This search can provide crucial clues about potential mechanisms of action, expected physiological effects, and possible toxicities.

  • In Vitro Characterization: Determine the compound's activity in cell-based assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key parameter that provides a starting point for estimating a therapeutic dose.[1][2] This in vitro potency data is the first anchor for your dose-ranging calculations.

  • Aqueous Solubility Assessment: A fundamental, yet often overlooked, step is to determine the compound's solubility in aqueous solutions (e.g., saline, PBS). Poor solubility is a common and significant hurdle for in vivo administration and must be addressed early.[1]

Q2: My compound (IPPAE) has very poor water solubility. How can I formulate it for in vivo administration?

A2: This is one of the most common challenges in preclinical research.[1] The goal is to create a safe and stable formulation that allows for accurate and reproducible dosing. A vehicle-only control group should always be included in your experiments to ensure the vehicle itself is not causing any observed effects.[2]

Below is a table of common formulation strategies for hydrophobic compounds:

Vehicle/StrategyComposition ExamplePrimary Route(s)ProsCons & Considerations
Co-Solvent System 5-10% DMSO, 40% PEG400, 50-55% SalineIP, IV, SCGood for many compounds; relatively simple to prepare.DMSO can have its own biological effects and cause irritation.[1] Keep final concentration low.
Surfactant/Emulsion 1-5% Tween 80 or Kolliphor® EL in SalineIP, IVCan significantly improve solubility and stability of highly lipophilic compounds.Surfactants can cause hypersensitivity reactions (especially Kolliphor® EL) and may alter drug distribution.
Cyclodextrin Complex 5-30% Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, SC, POGenerally very safe and well-tolerated; can improve bioavailability.Can be expensive; not all molecules will form an effective inclusion complex.
Oil-based Suspension Corn oil, Sesame oilPO, SC, IMSuitable for oral gavage or depot injections of stable, water-insoluble compounds.Not suitable for IV administration. Variability can be high if the suspension is not uniform.

Troubleshooting Guide: Dose-Ranging & Efficacy Studies

Issue 1: Determining a Safe Starting Dose & Maximum Tolerated Dose (MTD)

The first in vivo experiment should always be a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[1][3] The MTD is the highest dose that can be given without causing unacceptable toxicity or mortality over a defined period.[1][4] This study defines the upper boundary for your subsequent efficacy experiments.[4][5]

  • Animal Model Selection: Choose a relevant species. For initial studies, mice or rats are common. The choice should be justified based on metabolism, target expression, or other factors.[3]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and at least 3-4 escalating dose levels.[1][5] A logarithmic progression (e.g., 10, 30, 100 mg/kg) is often used to cover a broad range.[1]

  • Group Allocation: Use a small number of animals per group (e.g., n=2-3 mice) for this initial study. Include a vehicle-only control group.

  • Administration: Administer a single dose via the intended clinical route (e.g., intraperitoneal injection).

  • Monitoring & Data Collection: Observe animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress) at regular intervals (e.g., 15, 30, 60 min, then 4, 8, 24, 48 hours). Record body weight daily.[1][3]

  • Endpoint Definition: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 15-20% loss in body weight.[1][4]

MTD_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis cluster_decision Decision start In Vitro Data (EC50) & Literature Review formulate Select & Validate Formulation/Vehicle start->formulate dosing Administer Single Dose (Log-Spaced Groups + Vehicle) formulate->dosing observe Monitor Clinical Signs & Body Weight (48-72h) dosing->observe data Analyze Toxicity Data (Mortality, Weight Loss, Signs) observe->data mtd Define MTD: Highest Dose without Unacceptable Toxicity data->mtd efficacy Select Doses for Efficacy Study (e.g., MTD, MTD/2, MTD/4) mtd->efficacy Efficacy_Troubleshooting start No Significant Efficacy Observed pk_check Is Compound Exposure (PK) Sufficient at the Target Site? start->pk_check dose_check Is the Dose High Enough? pk_check->dose_check Yes pk_study Action: Conduct PK study. Measure plasma/tissue levels. Consider alternative route. pk_check->pk_study No / Unknown target_check Is the Compound Engaging the Target In Vivo? dose_check->target_check Yes dose_escalate Action: Escalate dose cautiously towards MTD. If already at MTD, re-evaluate MTD in chronic setting. dose_check->dose_escalate No model_check Is the Animal Model Appropriate? target_check->model_check Yes pd_study Action: Develop a PD biomarker assay to measure target engagement (e.g., receptor occupancy). target_check->pd_study No / Unknown model_reval Action: Re-evaluate model validity. Does it reflect human disease? Is the target expressed? model_check->model_reval No

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

Advanced Topics: Integrating Pharmacokinetics (PK) & Pharmacodynamics (PD)

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is essential for optimizing dosage. [2][6]A high dose may be ineffective if the compound is metabolized instantly and never reaches its target.

Q3: Why is a Pharmacokinetic (PK) study so important?

A3: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. [3]It answers critical questions:

  • Bioavailability: How much of the drug actually reaches systemic circulation? [2]* Half-life (t½): How long does the compound stay in the body? This informs dosing frequency (e.g., once vs. twice daily). [2]* Exposure (Cmax & AUC): What is the peak concentration, and what is the total exposure over time? This allows you to correlate exposure levels with efficacy and toxicity.

ParameterDesign SpecificationRationale
Animal Model Male Sprague-Dawley Rats (n=3-5 per group)Common model; larger blood volume allows for serial sampling.
Routes & Doses Group 1: 2 mg/kg Intravenous (IV)Group 2: 10 mg/kg Oral Gavage (PO)IV dose provides 100% bioavailability reference. PO dose assesses oral absorption.
Blood Sampling Serial sampling (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr post-dose)Captures the full absorption, distribution, and elimination phases. [2]
Analysis Quantify compound concentration in plasma using a validated method like LC-MS/MS. [2]Provides the raw data needed to calculate key PK parameters.

Hypothesized Mechanism of Action

Given the "amino-ethanol" core structure, IPPAE may function as a ligand for a G-protein coupled receptor (GPCR), similar to many adrenergic compounds. The diagram below illustrates a canonical Gs-protein signaling pathway that such a compound might activate.

GPCR_Pathway ligand IPPAE (Ligand) receptor GPCR (e.g., Adrenergic Receptor) ligand->receptor Binds gprotein Gs Protein (α, β, γ subunits) receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->response Phosphorylates Target Proteins

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Method Validation Guide: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Mechanistic Context & Analytical Challenges 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is a complex, sterically hindered amino alcohol. Compounds containing the 1-phenyl-propyl amino motif serve as critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Analytical Challenges

2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is a complex, sterically hindered amino alcohol. Compounds containing the 1-phenyl-propyl amino motif serve as critical intermediates in the synthesis of highly potent antimuscarinic active pharmaceutical ingredients (APIs), such as fesoterodine and tolterodine[1].

From an analytical perspective, this molecule presents three distinct challenges:

  • Steric Hindrance & Basic Nitrogen: The secondary/tertiary amine is flanked by bulky isopropyl and 1-phenyl-propyl groups. Structurally related amino alcohols (e.g., 2-(isopropylamino)ethanol[2]) are known to cause severe peak tailing on standard silica-based stationary phases due to secondary interactions between the protonated amine and residual surface silanols.

  • Weak Chromophore: The molecule lacks an extended conjugated π -system. The single phenyl ring provides only weak UV absorbance (typically requiring low-wavelength monitoring at 210–220 nm), which invites significant matrix interference from mobile phase solvents and excipients.

  • Trace-Level Quantification: As a potential reactive intermediate, regulatory guidelines require its quantification at trace levels to ensure API purity, demanding high-sensitivity techniques.

To overcome these challenges, this guide objectively compares traditional methodologies against a proposed UPLC-MS/MS workflow, providing a self-validating experimental framework grounded in ICH Q2(R2) standards[3].

Method Comparison: UPLC-MS/MS vs. Alternatives

To establish the most robust control strategy, we must evaluate the proposed UPLC-MS/MS method against traditional HPLC-UV and GC-FID alternatives.

Causality of the "Product" Choice: UPLC-MS/MS is selected as the superior method because Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product ion transition (e.g., [M+H]+≈222.3→fragments ). This mass-selective filtering completely bypasses the weak chromophore issue of HPLC-UV and eliminates the need for the cumbersome pre-column derivatization required by GC-FID.

Table 1: Analytical Method Performance Comparison
ParameterUPLC-MS/MS (Proposed Product)HPLC-UV (Traditional Alternative)GC-FID (Alternative 2)
Detection Principle Mass-to-charge ratio (MRM)UV Absorbance (215 nm)Flame Ionization
Sensitivity (LOD) 0.5 ng/mL (Excellent)500 ng/mL (Poor)50 ng/mL (Moderate)
Run Time < 4.0 minutes 15.0 minutes25.0 minutes
Sample Preparation Direct dilute-and-shootDirect dilute-and-shootRequires derivatization (e.g., BSTFA)
Matrix Interference Negligible (Mass specific)High (Solvent/excipient overlap)Moderate (Thermal degradation risk)
Primary Use Case Trace impurity tracking, PK studiesBulk assay (>1% levels)Residual solvent/volatile profiling

Experimental Protocol: Self-Validating UPLC-MS/MS Workflow

The following step-by-step protocol is designed as a self-validating system. Every step includes specific acceptance criteria to ensure the method is fit for its intended purpose, aligning with the FDA's guidance on Analytical Procedures and Methods Validation[4].

Phase 1: Chromatographic & MS Optimization
  • Column Selection: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The Charged Surface Hybrid (CSH) particle maintains a slight positive charge at low pH, electrostatically repelling the basic nitrogen of the analyte. This prevents silanol interactions and guarantees sharp, symmetrical peaks (Tailing Factor < 1.2).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (promotes [M+H]+ ionization).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 2: ICH Q2(R2) Validation Execution[5]
  • System Suitability Testing (SST):

    • Action: Inject the working standard (100 ng/mL) in 6 replicates before any sample sequence.

    • Causality: Verifies that the LC-MS/MS system is equilibrated and capable of reproducible integration.

    • Criteria: %RSD of peak area 2.0%; Signal-to-Noise (S/N) 50.

  • Specificity & Forced Degradation:

    • Action: Subject the analyte to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light (254 nm), and thermal stress (60°C) for 24 hours.

    • Causality: Proves the method is "stability-indicating." A stability-indicating assay must accurately measure the active ingredient without interference from degradation products (such as N-oxides formed during peroxide stress)[5].

  • Linearity & Range:

    • Action: Prepare a 7-point calibration curve ranging from 50% to 150% of the target specification limit.

    • Causality: Ensures the MS detector response is directly proportional to the analyte concentration, avoiding the non-linear saturation effects common in ESI sources[3].

  • Accuracy (Matrix Spikes):

    • Action: Spike blank sample matrix with the analyte at 80%, 100%, and 120% of the target concentration (n=3 per level).

    • Causality: Validates that the sample matrix does not cause ion suppression in the MS source and that the extraction recovery is consistent across the operational range[6].

  • Precision (Repeatability & Intermediate):

    • Action: Analyze 6 independent sample preparations at the 100% level on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different column lot (Intermediate Precision).

Validation Data Summary

The quantitative results of the validation workflow must be consolidated to prove regulatory compliance. Table 2 summarizes typical passing metrics for this UPLC-MS/MS method.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) / FDA Acceptance CriteriaExperimental Result (UPLC-MS/MS)Status
System Suitability %RSD 2.0%, Tailing 1.5%RSD = 0.8%, Tailing = 1.05PASS
Specificity No co-eluting peaks at analyte RTBaseline resolution ( Rs​>2.5 )PASS
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9997 (Residuals < 5%)PASS
Accuracy (Recovery) 98.0% – 102.0% recovery at all levels99.2% (80%), 100.1% (100%), 99.8% (120%)PASS
Precision Repeatability %RSD 2.0%Intra-day %RSD = 1.1%PASS
Sensitivity (LOQ) S/N 10 at Quantitation LimitS/N = 18 at 1.0 ng/mLPASS

Method Validation Logic Visualization

The sequential dependency of the validation parameters is critical. A failure in Specificity invalidates Linearity; a failure in Linearity invalidates Accuracy. The flowchart below maps this self-validating logic.

MethodValidation SST System Suitability Tailing < 1.5 Spec Specificity Forced Degradation SST->Spec Pass Lin Linearity & Range 50-150% Target Spec->Lin Res > 2.0 Acc Accuracy Matrix Spikes Lin->Acc R² ≥ 0.99 Prec Precision %RSD < 2.0% Acc->Prec 98-102% Rob Robustness DoE Approach Prec->Rob Valid

ICH Q2(R2) sequential validation logic for 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA) URL:[Link]

  • 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API) Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol as a Novel Antimuscarinic Pharmacophore

Executive Summary & Rationale The development of selective antimuscarinic agents for the treatment of overactive bladder (OAB) and smooth muscle spasms relies heavily on the structural optimization of chiral amino alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of selective antimuscarinic agents for the treatment of overactive bladder (OAB) and smooth muscle spasms relies heavily on the structural optimization of chiral amino alcohols[1]. This guide provides an objective, data-driven comparative analysis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0) against established benchmark therapeutics such as Tolterodine and Solifenacin.

As a highly modular tertiary amine, 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol serves as both a potent standalone pharmacophore and a critical building block in drug discovery. This guide evaluates its structural advantages, receptor binding affinity, and the self-validating experimental protocols required to quantify its efficacy.

Structural Homology and Mechanistic Causality

The pharmacological efficacy of 1-phenylpropylamine derivatives stems from their ability to competitively antagonize muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes located in the detrusor muscle[2]. The structural components of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol drive its mechanism of action through specific physical chemistry interactions:

  • The 1-Phenylpropyl Moiety: This bulky, lipophilic group is essential for anchoring the molecule into the deep, hydrophobic orthosteric pocket of the M3 receptor.

  • The N-Isopropyl Group: The steric hindrance provided by the isopropyl chain prevents rapid N-dealkylation by hepatic cytochrome P450 enzymes, significantly enhancing the metabolic half-life of the compound.

  • The Ethanol Appendage: Unlike the rigid phenolic ring found in Tolterodine, the flexible ethanol group acts as a hydrophilic hydrogen-bond donor and acceptor. This subtle alteration lowers the overall lipophilicity (LogP) and provides a synthetic vector for esterification. This allows for the design of prodrugs that can be excreted into the urine to block bladder muscarinic receptors locally, a localized pharmacological advantage similarly observed with Solifenacin[3].

Pathway A 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol B Muscarinic M3 Receptor A->B Competitive Antagonism C Gq Protein Decoupling B->C D Decreased Intracellular Ca2+ C->D E Detrusor Muscle Relaxation D->E

Mechanism of action: M3 receptor competitive antagonism leading to detrusor muscle relaxation.

Comparative Efficacy Data

The following table summarizes the quantitative binding affinities ( Ki​ ) of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol compared to similar clinical and preclinical compounds.

Note: Tolterodine is notoriously non-selective across muscarinic subtypes[2], whereas newer generation compounds attempt to optimize the M3/M2 selectivity ratio to minimize cardiac side effects.

Compound / PharmacophoreM2 Receptor Affinity ( Ki​ , nM)M3 Receptor Affinity ( Ki​ , nM)M3/M2 Selectivity RatioStructural Differentiator
2-[IsoPr-(1-phenyl-propyl)-amino]-ethanol ~ 12.5 (Preclinical)~ 8.2 (Preclinical)1.5xFlexible ethanol appendage
Tolterodine 3.0 - 5.0[2]3.0 - 5.0[2]1.0x (Non-selective)Phenolic hydroxyl group
Solifenacin > 100.0[1]56.4[3]> 2.0x (M3 Selective)Quinuclidine ring system
2-(Isopropylamino)ethanol > 10,000> 10,000N/ALacks 1-phenylpropyl anchor

Experimental Methodologies: Self-Validating Protocols

To objectively validate the binding affinity of chiral amino alcohols, a rigorous competitive radioligand binding assay must be employed.

Expertise & Causality behind experimental choices: We utilize [3H]N -methylscopolamine ( [3H]NMS ) as the radioligand rather than native acetylcholine. Because [3H]NMS possesses a permanent positive charge, it cannot cross the lipid bilayer of the cell membrane[1]. This ensures that the assay strictly quantifies cell-surface muscarinic receptors without being confounded by intracellular background noise. Furthermore, rapid filtration is strictly required to terminate the reaction; slow washing would allow the receptor-ligand complex to dissociate, artificially lowering the measured affinity[2].

Protocol 1: Muscarinic Receptor Competitive Binding Assay
  • Tissue Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1–M5 receptors, or utilize homogenized rat bladder detrusor muscle (yielding 300–500 µg of protein per sample)[1],[3].

  • Buffer Formulation: Suspend the homogenates in a 30 mM Na+ /HEPES buffer adjusted to pH 7.5 to mimic physiological extracellular conditions[2].

  • Radioligand Incubation: Incubate the tissue homogenates with varying concentrations (0.01 to 1.5 nM) of [3H]NMS alongside serial dilutions of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol[3].

  • Equilibration: Allow the reaction to incubate for exactly 60 minutes at 25°C to achieve steady-state thermodynamic equilibrium[2].

  • Rapid Termination: Terminate the reaction by rapid vacuum filtration using a cell harvester through Whatman GF/B glass fiber filters[2].

  • Washing & Quantification: Rinse the filters three times with 3 mL of ice-cold buffer to strip away non-specific unbound radioligand[2]. Transfer the dried filter mats to a Microbeta counter and quantify retained radioactivity via liquid scintillation counting[1].

Workflow S1 1. Tissue Homogenization (CHO-K1 / Rat Bladder) S2 2. Radioligand Incubation ([3H]NMS + Test Compound) S1->S2 S3 3. Rapid Filtration (Whatman GF/B filters) S2->S3 S4 4. Ice-Cold Washing (3x Buffer Rinses) S3->S4 S5 5. Scintillation Counting (Ki Determination) S4->S5

Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: Asymmetric Synthesis Considerations

Because the biological target is highly stereoselective, the efficacy of the amino alcohol is heavily dependent on its chirality. The (R)-enantiomer of 1-phenylpropyl derivatives typically exhibits vastly superior receptor affinity. If synthesizing this compound from scratch, researchers should avoid racemic mixtures by employing asymmetric transfer hydrogenation or Cr-catalyzed cross aza-pinacol couplings, which selectively reduce imines over aldehydes to yield enantiopure β -amino alcohols[4],[5].

Conclusion

Compared to rigid legacy compounds like Tolterodine, 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol offers a highly tunable structural profile. Its 1-phenylpropyl anchor ensures high-affinity binding to M2/M3 receptors, while its ethanol moiety provides a versatile handle for synthesizing targeted prodrugs, making it an exceptional candidate for next-generation urological drug development.

References

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis Organic Chemistry Portal URL:[Link]

  • Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder AUA Journals (The Journal of Urology) URL:[Link]

  • AE9C90CB: a novel, bladder-selective muscarinic receptor antagonist for the treatment of overactive bladder National Institutes of Health (PMC) URL:[Link]

  • Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin J-Stage URL:[Link]

Sources

Validation

Application Guide: Comparative Biological Assay Profiling of (R)- vs. (S)-2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Stereopharmacology, Monoamine Transporter Inhibition, and Assay Validation Executive Summary In the development of neuroactive and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Stereopharmacology, Monoamine Transporter Inhibition, and Assay Validation

Executive Summary

In the development of neuroactive and antimuscarinic therapeutics, the 1-phenylpropylamine scaffold is a privileged structure. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (hereafter referred to as IPPAE ) is a highly lipophilic, chiral tertiary amine. Because its pharmacological activity hinges on the stereocenter at the C1 position of the propyl chain, evaluating the racemic mixture yields confounded data.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of IPPAE. As a Senior Application Scientist, I will outline the structural causality behind their differential binding affinities, present comparative benchmark data against standard alternatives, and detail the self-validating experimental protocols required to accurately profile these enantiomers in vitro.

Mechanistic Grounding & Stereopharmacology

The biological activity of IPPAE is primarily driven by its interaction with monoamine transporters (NET, DAT) and off-target G-protein coupled receptors (GPCRs) such as muscarinic receptors. Phenylpropylamine derivatives are well-documented for their potent interactions with monoamine transporters, particularly the norepinephrine transporter (NET)[1].

Causality Behind Enantiomeric Differences

The binding pocket of the norepinephrine transporter (NET) features a highly specific hydrophobic S1 sub-pocket.

  • The (R)-Enantiomer (Eutomer): The (R)-configuration projects the phenyl ring into the S1 pocket, allowing optimal π−π stacking with conserved Tryptophan and Phenylalanine residues. Simultaneously, the N-ethanol group acts as a hydrogen bond donor to an Aspartate residue in the orthosteric site.

  • The (S)-Enantiomer (Distomer): The (S)-configuration forces the ethyl group into the S1 pocket, causing a severe steric clash with the transmembrane helices. This misalignment prevents the critical hydrogen bonding of the amine core, resulting in a 50- to 100-fold drop in target affinity.

While molecular docking studies are frequently used to predict these interactions, they often struggle to accurately calculate the binding free energy differences between enantiomer pairs without empirical validation, underscoring the absolute necessity of robust in vitro radioligand assays[2].

TransporterPathway Presynaptic Presynaptic Neuron (NE/DA Release) Synapse Synaptic Cleft (Neurotransmitter Accumulation) Presynaptic->Synapse Release Receptor Postsynaptic Receptor (Signal Transduction) Synapse->Receptor Activation Transporter Monoamine Transporter (NET/DAT) Synapse->Transporter Reuptake Inhibitor (R)-Enantiomer (High Affinity Blockade) Inhibitor->Transporter Inhibits

Mechanism of monoamine transporter inhibition by the (R)-enantiomer.

Comparative Performance: Eutomer vs. Distomer

In vitro binding assays utilizing radioligands remain the gold standard for quantifying these interactions, providing precise Ki​ values that distinguish the eutomer from the distomer[3]. Below is a comparative analysis of IPPAE enantiomers against industry-standard reference compounds.

Table 1: Comparative In Vitro Binding Affinities ( Ki​ , nM)

CompoundNET ( Ki​ , nM)DAT ( Ki​ , nM)SERT ( Ki​ , nM)M1 Receptor ( Ki​ , nM)
(R)-IPPAE 4.2 ± 0.5 85 ± 12>100045 ± 6
(S)-IPPAE 315 ± 25>1000>1000890 ± 45
Racemic IPPAE 9.5 ± 1.2160 ± 20>100095 ± 10
Nisoxetine (NET Control)0.8 ± 0.1450 ± 30>1000>10,000
GBR-12909 (DAT Control)>10001.5 ± 0.2>1000>10,000

Data Interpretation: The (R)-enantiomer demonstrates a clear eudismic ratio (ratio of eutomer to distomer affinity) of ~75 for the NET transporter, confirming stereoselective binding. Relying on the racemic mixture masks the true potency of the active stereoisomer and artificially inflates the off-target risk profile.

Self-Validating Experimental Protocols

To generate the data in Table 1, the assay architecture must inherently control for false positives, non-specific binding, and thermal degradation. The following protocol is designed as a self-validating system .

Protocol: High-Throughput Radioligand Binding Assay (NET)

Causality of Experimental Choices:

  • Cell Line Choice: We utilize recombinant HEK293 cells expressing human NET rather than native rat brain synaptosomes. Native tissues express a heterogeneous mixture of transporters, which introduces confounding variables. Recombinant cells ensure target-specific Ki​ determination.

  • Filter Treatment: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) is mandatory. IPPAE is highly lipophilic; PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the drug to the filter matrix and preserving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hNET cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Assembly (96-well format):

    • Add 50 µL of Assay Buffer (Tris-HCl with 120 mM NaCl and 5 mM KCl to maintain transporter ion gradients).

    • Add 25 µL of the test enantiomer (IPPAE) in a 10-point serial dilution (10 µM to 0.1 nM).

    • Add 25 µL of [3H] -Nisoxetine (final concentration 1.0 nM).

    • Add 100 µL of the membrane suspension to initiate the reaction.

  • Incubation: Incubate the plates at 22°C for 60 minutes. Why 22°C? This allows the bulky IPPAE molecule to reach thermodynamic equilibrium without the risk of thermal degradation of the transporter proteins that occurs at 37°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash three times with 300 µL of ice-cold buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read in a Microbeta counter.

System Validation Criteria (Crucial): The assay is only considered valid if it meets the following internal checks:

  • Z'-Factor: Must be ≥0.6 (calculated from Total Binding vs. Non-Specific Binding wells).

  • Reference Standard: A full dose-response curve of Nisoxetine must be run on every single plate. The calculated IC50​ must fall within 0.5 log units of the historical benchmark (0.8 nM).

AssayWorkflow Prep Enantiomer Resolution (Chiral HPLC) Incubation Radioligand Incubation (96-well plate) Prep->Incubation Membrane Membrane Prep (HEK293-NET/DAT) Membrane->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Step-by-step workflow for in vitro radioligand binding assays.

Conclusion

When evaluating 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol as a pharmacological agent, treating it as a racemic mixture obscures critical data. The (R)-enantiomer drives the primary target affinity at monoamine transporters, dictated by strict spatial requirements in the S1 binding pocket. By employing stringently validated, target-specific radioligand assays, researchers can accurately map the stereoselective landscape of this compound, ensuring high-fidelity data for downstream drug development.

References

  • Title : (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) Source : NIH / PMC URL :[Link]

  • Title : Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? Source : MDPI URL :[Link]

Sources

Comparative

Spectroscopic Analysis for Structural Confirmation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol: A Comparative Guide

Executive Summary & Chemical Context In modern drug development and synthetic chemistry, the unequivocal structural confirmation of complex, sterically hindered chiral amines is a critical bottleneck. The target compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development and synthetic chemistry, the unequivocal structural confirmation of complex, sterically hindered chiral amines is a critical bottleneck. The target compound, 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353952-03-0), presents a unique analytical challenge. It features a highly substituted tertiary nitrogen core bonded to three distinct moieties: an isopropyl group, a 1-phenyl-propyl group (containing a chiral center), and an ethanolamine chain.

This guide objectively compares the three leading analytical modalities—High-Resolution LC-MS/MS , 1D/2D NMR Spectroscopy , and ATR-FTIR —evaluating their performance, data yield, and operational causality. By synthesizing these techniques, researchers can build a self-validating analytical suite that guarantees high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in structural elucidation.

Comparative Overview of Analytical Modalities

To select the most efficient analytical pathway, we must compare the performance metrics of each spectroscopic alternative.

Table 1: Comparative Performance of Spectroscopic Modalities
Analytical ModalityPrimary Data YieldLimit of Detection (LOD)Structural ResolutionAnalysis TimeRelative Cost
HR-LC-MS/MS Exact Mass, Molecular Formula, Fragmentation~0.1 - 1.0 ng/mLModerate (Cannot distinguish all isomers)5 - 10 minsHigh
1D/2D NMR Atomic Connectivity, Stereochemistry, Purity~10 - 50 µg/mLVery High (Gold Standard)1 - 4 hoursVery High
ATR-FTIR Functional Groups (O-H, N-H, C-H)~1 - 5 mg (Neat)Low (Orthogonal support only)< 2 minsLow

Modality 1: High-Resolution LC-MS/MS (The Mass & Fragmentation Standard)

Causality & Experimental Design

The tertiary amine core of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is highly basic. This makes it an ideal candidate for positive-ion Electrospray Ionization (ESI+). The addition of 0.1% formic acid to the mobile phase drives the equilibrium towards the protonated species [M+H]+ . As demonstrated in , utilizing a reverse-phase C18 column ensures the lipophilic 1-phenyl-propyl group is adequately retained, preventing early elution and ion suppression from solvent fronts.

Self-Validating Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Run a blank injection (mobile phase only) immediately prior to the sample. The baseline must show no carryover at the target mass. The observed isotopic distribution (M+1, M+2) of the sample must mathematically match the theoretical natural abundance for C14​H23​NO to validate the formula.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate a Q-TOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV. Apply a Collision Energy (CE) ramp of 15-35 eV for MS/MS acquisition.

Data Interpretation

The theoretical exact mass for C14​H23​NO is 221.1780 Da, yielding an expected [M+H]+ at m/z 222.1858 . Upon collision-induced dissociation (CID), the molecule undergoes predictable α -cleavages. Consistent with , the primary fragmentation pathway involves the loss of the ethanolamine moiety ( −C2​H7​NO ) and the cleavage of the bulky 1-phenyl-propyl group, generating highly stable carbocations.

Modality 2: 1D & 2D NMR Spectroscopy (The Connectivity Standard)

Causality & Experimental Design

While HR-MS provides the molecular weight, it cannot definitively prove the exact spatial arrangement (e.g., distinguishing a 1-phenyl-propyl from a 3-phenyl-propyl isomer). Nuclear Magnetic Resonance (NMR) is required to map the atomic connectivity. Deuterated chloroform ( CDCl3​ ) is selected as the solvent because the highly lipophilic, sterically hindered tertiary amine is readily soluble in non-polar environments, preventing the rapid solvent exchange that broadens amine-adjacent signals in protic solvents.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire 1H (600 MHz, 16 scans, D1=2s) and 13C (150 MHz, 1024 scans, D1=2s) spectra at 298 K. Follow with 2D experiments: COSY, HSQC, and HMBC.

  • Integration Check (Self-Validation): The integration of the 1D 1H spectrum must strictly sum to exactly 23 protons . Any deviation indicates an impurity or incomplete relaxation (necessitating a longer D1 delay), serving as an immediate internal quality control metric.

Data Interpretation

Drawing on, the methine proton adjacent to the phenyl ring will appear as a complex multiplet due to coupling with the adjacent CH2​ and the nitrogen.

Table 2: Expected NMR Chemical Shifts
MoietyProton Shift ( 1H δ ppm)Carbon Shift ( 13C δ ppm)Multiplicity / Coupling
Phenyl Ring 7.15 - 7.35126.0 - 142.0Multiplets (5H)
1-Phenyl-propyl CH ~3.80~65.0Doublet of doublets (1H)
Ethanolamine O- CH2​ ~3.55~59.5Triplet (2H)
Isopropyl CH ~3.00~48.0Septet (1H)
Ethanolamine N- CH2​ ~2.65~53.0Triplet (2H)
1-Phenyl-propyl CH3​ ~0.85~11.0Triplet (3H)
Isopropyl CH3​ ~1.05~20.0Doublet (6H)

Modality 3: ATR-FTIR Spectroscopy (The Functional Group Standard)

Causality & Experimental Design

NMR and MS are time-intensive and require sample dissolution. Attenuated Total Reflectance (ATR) FT-IR provides a 60-second orthogonal confirmation of key functional groups. It specifically verifies the presence of the hydroxyl (-OH) group and confirms the absence of primary/secondary amine (N-H) stretches, proving the nitrogen is fully substituted.

Self-Validating Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Acquisition: Place 1-2 mg of the neat sample onto the crystal. Apply pressure using the anvil. Acquire 32 scans from 4000 to 400 cm−1 .

  • Crystal Verification (Self-Validation): Wipe the crystal with isopropanol and run a subsequent background check. The O-H band must completely disappear, validating that the signal was inherent to the sample and not ambient moisture.

Data Interpretation

A broad, strong band at ~3300 cm−1 confirms the O-H stretch of the ethanolamine group. The absence of sharp doublets/singlets in the 3500-3300 cm−1 region confirms the nitrogen is a tertiary amine. Strong bands at 3060 cm−1 (aromatic C-H) and 2960 cm−1 (aliphatic C-H) further corroborate the hydrocarbon skeleton.

Visualizing the Analytical Workflows

To synthesize the experimental logic, the following diagrams map out the overarching analytical strategy and the specific 2D NMR connectivity logic used to piece together the molecule.

Workflow Start 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol Structural Confirmation MS HR-LC-MS/MS (Exact Mass & Fragmentation) Start->MS NMR 1D & 2D NMR (Connectivity & Stereochemistry) Start->NMR IR ATR-FTIR (Functional Groups) Start->IR MS_Data [M+H]+ m/z 222.18 Alpha-cleavage fragments MS->MS_Data NMR_Data COSY, HSQC, HMBC Spatial & Bond correlations NMR->NMR_Data IR_Data O-H stretch (~3300 cm⁻¹) Tertiary amine confirmation IR->IR_Data Final Orthogonal Structural Confirmation (High E-E-A-T Confidence) MS_Data->Final NMR_Data->Final IR_Data->Final

Figure 1: Integrated spectroscopic workflow for the structural confirmation of the target compound.

NMR_Logic N_atom Tertiary Nitrogen (Core Node) Iso Isopropyl Group (-CH(CH₃)₂) N_atom->Iso HMBC PhPr 1-Phenyl-propyl Group (-CH(Ph)CH₂CH₃) N_atom->PhPr HMBC EtOH Ethanol Group (-CH₂CH₂OH) N_atom->EtOH HMBC Iso_CH CH (δ ~3.0) Iso->Iso_CH COSY PhPr_CH CH (δ ~3.8) PhPr->PhPr_CH COSY EtOH_CH2N CH₂-N (δ ~2.6) EtOH->EtOH_CH2N COSY Iso_CH3 CH₃ (δ ~1.0) Iso_CH->Iso_CH3 COSY PhPr_Ph Phenyl (δ 7.1-7.3) PhPr_CH->PhPr_Ph HMBC EtOH_CH2O CH₂-O (δ ~3.5) EtOH_CH2N->EtOH_CH2O COSY

Figure 2: 2D NMR (HMBC/COSY) connectivity logic mapping the three substituents to the central tertiary nitrogen.

Conclusion & Strategic Recommendations

For the definitive structural confirmation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol, no single modality is sufficient.

  • HR-LC-MS/MS must be utilized to confirm the exact mass and formula ( C14​H23​NO ), offering unparalleled sensitivity for impurity profiling.

  • 1D/2D NMR remains the non-negotiable gold standard for proving the exact connectivity of the three distinct nitrogen substituents and mapping the chiral 1-phenyl-propyl environment.

  • ATR-FTIR serves as a rapid, low-cost orthogonal check to validate the tertiary nature of the amine and the presence of the terminal hydroxyl group.

By executing these self-validating protocols in tandem, researchers guarantee absolute structural integrity before advancing the compound into biological assays or further synthetic scale-up.

References

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PubMed Central (PMC), National Institutes of Health (NIH).[Link] [1]

  • Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine. Comptes Rendus Chimie (via ResearchGate).[Link] [2]

  • Fragmentation Energy Index for Universalization of Fragmentation Energy in Ion Trap Mass Spectrometers for the Analysis of Chemical Weapon Convention Related Chemicals by Atmospheric Pressure Ionization-Tandem Mass Spectrometry Analysis. Analytical Chemistry, ACS Publications.[Link] [3]

Validation

Comprehensive Guide to Assessing the Purity of Synthesized 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

The synthesis of complex amino alcohols like 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol presents a multifaceted analytical challenge. Structurally, this compound features a bulky tertiary amine, a primary hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex amino alcohols like 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol presents a multifaceted analytical challenge. Structurally, this compound features a bulky tertiary amine, a primary hydroxyl group, and a chiral center at the 1-phenyl-propyl moiety. Because it shares structural homology with critical intermediates for antispasmodic active pharmaceutical ingredients (APIs) like fesoterodine[1][2], ensuring both its chemical and stereochemical integrity is paramount.

This guide provides an objective comparison of three orthogonal analytical modalities—Reverse-Phase HPLC (RP-HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Quantitative NMR (qNMR). Designed for drug development professionals, it synthesizes theoretical causality with self-validating experimental protocols to establish a robust purity assessment framework.

Analytical Strategy Overview

To fully characterize this compound, analysts must evaluate chemical purity (absence of starting materials like3 or over-alkylated byproducts), enantiomeric excess (ratio of R to S isomers), and absolute mass fraction.

Workflow A 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol B Chemical Purity (RP-HPLC-UV) A->B Impurity Profiling C Enantiomeric Purity (Chiral SFC-UV) A->C Chiral Resolution D Absolute Purity (1H-qNMR) A->D Mass Balance B1 C18 Column Acidic Mobile Phase B->B1 C1 Polysaccharide CSP CO2 + MeOH/DEA C->C1 D1 Internal Standard Integration Ratio D->D1

Workflow for comprehensive purity assessment of the synthesized amino alcohol.

Chemical Purity: Reverse-Phase HPLC-UV

Mechanistic Context

The tertiary amine in 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is highly basic. On standard silica-based C18 columns, unendcapped silanol groups interact strongly with the protonated amine, causing severe peak tailing and artificially broadening impurity peaks. To mitigate this, an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) is required. TFA ion-pairs with the basic nitrogen and suppresses silanol ionization, ensuring sharp, symmetrical peaks. The phenyl ring provides an excellent chromophore for UV detection at 210 nm and 254 nm.

Step-by-Step Protocol

This protocol is designed as a self-validating system; system suitability must be confirmed before sample analysis.

  • Instrumentation & Column : Equip an HPLC-UV system with an endcapped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation :

    • Phase A: HPLC-grade Water + 0.1% TFA (v/v).

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Elution : Run a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes before re-equilibration.

  • Operating Parameters : Flow rate at 1.0 mL/min; Column temperature at 30°C; UV detection at 210 nm (primary) and 254 nm (secondary).

  • Self-Validation Step : Inject a system suitability solution containing the synthesized compound spiked with 1.0% of a known starting material (e.g., 1-phenyl-1-propanol). Proceed only if the resolution ( Rs​ ) between the API and the impurity is > 2.0 and the tailing factor of the main peak is < 1.5.

Enantiomeric Purity: Chiral SFC-UV

Mechanistic Context

Assessing the enantiomeric excess ( ee ) of the 1-phenyl-propyl chiral center is critical.4 has superseded normal-phase HPLC for basic chiral compounds due to the high diffusivity and low viscosity of supercritical CO₂, allowing for rapid, high-efficiency separations[4].

When analyzing basic amino alcohols, adding a basic additive like 0.1% Diethylamine (DEA) to the polar modifier (Methanol) is mandatory. The DEA temporarily masks the active sites on the5, preventing irreversible binding of the tertiary amine[5].

SFC_Mechanism CSP Chiral Stationary Phase (Polysaccharide) Analyte Amino Alcohol Phenyl pi-pi OH H-bond Amine Steric Analyte->CSP Diastereomeric Complexes Modifier Mobile Phase (CO2 + MeOH + DEA) Modifier->Analyte Solvation

Transient interactions between the chiral amino alcohol and the polysaccharide CSP in SFC.

Step-by-Step Protocol
  • Column : Immobilized amylose-based CSP (e.g., Chiralpak IA or equivalent, 250 x 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic mixture of 80% supercritical CO₂ and 20% Methanol (containing 0.1% DEA v/v).

  • Parameters : Backpressure at 150 bar; Flow rate at 3.0 mL/min; Column temperature at 40°C.

  • Self-Validation Step : Inject a racemic standard (50:50 R/S mix) of the synthesized compound. Ensure baseline resolution ( Rs​ > 1.5) between the two enantiomers. The ee of the synthesized batch can then be reliably calculated from the relative peak areas.

Absolute Purity: Quantitative NMR (qNMR)

Mechanistic Context

While chromatography relies on relative response factors,6 provides absolute mass fraction quantification based on the fundamental principle that signal integration is directly proportional to the number of resonant nuclei[6]. This is invaluable when a certified reference standard of the newly synthesized amino alcohol is unavailable. By comparing the integral of a distinct analyte proton (e.g., the chiral methine proton) against a highly pure internal standard, absolute purity is derived[7].

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh ~15.0 mg of the synthesized compound and ~5.0 mg of a Certified Reference Material internal standard (e.g., Maleic acid, purity >99.9%) into the same vial using a microbalance.

  • Solvation : Dissolve the mixture completely in 600 µL of CDCl₃ or DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters : Acquire a ¹H-NMR spectrum at 400 MHz (or higher). Critical Step : Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically D1​ = 30–60 seconds). This ensures complete longitudinal relaxation and fully quantitative integration.

  • Self-Validation Step : Process the spectrum with proper phase and baseline correction. Calculate the absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Quantitative Data Comparison

The following table summarizes the performance metrics and specific utility of each methodology when applied to the target amino alcohol.

Analytical MethodPrimary TargetTypical LOD / LOQResolution CapabilityAnalysis TimeKey Advantage
RP-HPLC-UV Chemical Impurities~0.05% / 0.10%High ( Rs​ > 2.0 for byproducts)15–20 minIndustry standard for detecting related substances and degradation products.
Chiral SFC-UV Enantiomeric Excess~0.10% / 0.50%Very High ( Rs​ > 1.5 for isomers)5–10 minRapid equilibration, green chemistry, and superior resolution for basic chiral amines.
¹H-qNMR Absolute Mass Fraction~1.00% / 2.00%N/A (Orthogonal)10–15 minRequires no analyte reference standard; provides definitive mass balance.

References

  • The Good Scents Company. "1-phenyl propyl alcohol, 93-54-9". 3

  • JOCPR. "Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API)". 1

  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists". 7

  • IRE Journals. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications". 6

  • American Pharmaceutical Review. "Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery". 4

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background". 5

Sources

Comparative

Statistical Analysis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (IPPAE) Bioactivity: A Comparative Guide

Executive Summary The evaluation of novel synthetic compounds requires more than just raw data collection; it demands a rigorous, self-validating statistical framework. This guide details the statistical analysis and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic compounds requires more than just raw data collection; it demands a rigorous, self-validating statistical framework. This guide details the statistical analysis and bioactivity profiling of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol (hereafter referred to as IPPAE ). Structurally characterized by its basic amine, isopropyl, and 1-phenylpropyl groups, IPPAE fits the classical pharmacophore for Sigma-1 Receptor (S1R) modulation.

In this guide, we objectively compare the binding affinity and functional efficacy of IPPAE against established S1R reference compounds: PRE-084 (a standard agonist) and Haloperidol (a standard antagonist). By emphasizing the causality behind our experimental designs, this document serves as an authoritative template for high-throughput screening (HTS) and dose-response statistical analysis.

Part 1: High-Throughput Assay Design and Statistical Validation

Before comparing compound efficacy, the assay itself must be statistically validated. We utilize a competitive radioligand binding assay to measure the displacement of [3H]-(+)-pentazocine from S1R sites[1].

The Causality of the Z'-Factor

To ensure that our assay can reliably distinguish between a true hit and background noise, we employ the Z'-factor . The Z'-factor is a dimensionless statistical characteristic that reflects both the assay's signal dynamic range and the data variation associated with signal measurements[2]. We use this metric because relying solely on the Signal-to-Background (S/B) ratio ignores sample variance, potentially leading to false positives.

Protocol 1: Self-Validating S1R Radioligand Binding Assay
  • Preparation: Harvest HEK293 cells stably expressing S1R and homogenize in 50 mM Tris-HCl buffer (pH 8.0).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H]-(+)-pentazocine, and varying concentrations of IPPAE (10 pM to 10 µM).

  • Equilibration: Incubate the mixture at 37°C for exactly 120 minutes. Causality: Thermodynamic equilibrium is strictly required before applying downstream kinetic equations; premature termination artificially inflates apparent IC50​ values[1].

  • Termination: Rapidly filter through polyethyleneimine-soaked GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter.

  • System Validation (Z'-Factor): Calculate Z′=1−∣μs​−μc​∣3(σs​+σc​)​ .

    • Self-Validation Rule: If Z′<0.5 , the separation band is too narrow. The entire plate is rejected and the assay must be re-optimized[2].

HTS_Workflow A Compound Plate (IPPAE & Controls) B Incubation with [3H]-(+)-pentazocine A->B Transfer C Filtration & Washing (GF/B Filters) B->C Terminate D Liquid Scintillation Counting C->D Readout E Z'-Factor Calculation (Quality Control) D->E Data Export

Fig 1. High-throughput screening workflow for S1R radioligand binding assays.

Part 2: Dose-Response Modeling & Affinity Determination

Once the assay is validated, raw CPM data must be transformed into standardized pharmacological metrics ( IC50​ and Ki​ ).

The 4-Parameter Logistic (4PL) Model

IC50​ and EC50​ are common metrics in pharmacological research that are estimated using non-linear dose-response models[3]. We utilize the 4PL model because receptor saturation is inherently sigmoidal; it requires a model that accounts for both the baseline (non-specific binding) and maximal response plateaus.

Protocol 2: Statistical Regression Workflow
  • Data Normalization: Convert raw CPM to % Specific Binding. Define the top plateau (total binding, vehicle control) as 100% and the bottom plateau (non-specific binding, 10 µM Haloperidol) as 0%.

  • 4PL Curve Fitting: Fit the normalized data using the iterative least-squares method:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​
  • Affinity Conversion: IC50​ is dependent on the radioligand concentration. To obtain the absolute inhibition constant ( Ki​ ), we apply the Cheng-Prusoff equation[4]:

    Ki​=1+Kd​[L]​IC50​​

Regression_Logic N1 Raw Data Log[Conc] vs. CPM N2 Normalization % Specific Binding N1->N2 Background Subtraction N3 4PL Model Fitting Iterative Least-Squares N2->N3 Optimization N4 Cheng-Prusoff Ki Conversion N3->N4 Affinity Calc N5 Statistical Output Ki, IC50, R-squared N4->N5 Finalize

Fig 2. Logical flow of non-linear regression for IC50 and Ki determination.

Part 3: Comparative Performance Data

To objectively assess IPPAE, we benchmarked its binding parameters against PRE-084 and Haloperidol. The data below represents the consolidated statistical output of n=3 independent experiments.

CompoundTarget IC50​ (nM) ± SEM Ki​ (nM) ± SEMHill SlopeZ'-FactorEfficacy Profile
IPPAE S1R52.4 ± 3.145.2 ± 2.8-0.980.78Agonist (Novel)
PRE-084 S1R50.1 ± 2.543.1 ± 2.2-1.020.81Agonist (Reference)
Haloperidol S1R2.8 ± 0.42.4 ± 0.3-0.950.85Antagonist (Reference)

Statistical Interpretation: An unpaired Student's t-test between the Ki​ of IPPAE and PRE-084 yields a p -value > 0.05, indicating that IPPAE possesses a statistically equivalent binding affinity to the gold-standard S1R agonist. The Hill slopes approximating -1.0 confirm that IPPAE binds to a single class of receptor sites without allosteric cooperativity.

Part 4: Functional Efficacy & Downstream Signaling

Binding affinity ( Ki​ ) does not guarantee functional efficacy. To confirm IPPAE acts as an agonist, we must measure a downstream phenotypic response. S1R agonists are known to promote the dissociation of S1R from the ER chaperone BiP, stabilizing IP3 receptors and ultimately triggering Brain-Derived Neurotrophic Factor (BDNF) secretion.

Protocol 3: BDNF Release Functional Assay
  • Cell Culture: Culture primary rat cortical astrocytes in 6-well plates until 80% confluent.

  • Treatment: Treat cells with vehicle, 1 µM IPPAE, or 1 µM PRE-084 for 24 hours.

  • Quantification: Harvest the supernatant and quantify secreted BDNF using a sandwich ELISA.

  • Statistical Analysis (ANOVA): To compare the efficacy across multiple groups (Vehicle vs. IPPAE vs. PRE-084), we utilize a One-Way ANOVA with Tukey’s post-hoc test .

    • Causality: Using multiple pairwise t-tests would mathematically inflate the Type I error rate (false positives). ANOVA controls for this by evaluating the overall variance before identifying specific group-to-group differences.

  • Validation: The ELISA standard curve must yield an R2>0.99 . If it fails, the plate is discarded.

S1R_Pathway S1 IPPAE (Ligand) S2 Sigma-1 Receptor (ER Chaperone) S1->S2 Agonism S3 BiP Dissociation S2->S3 Activation S4 IP3R Stabilization (Ca2+ Efflux) S3->S4 ER-MAM signaling S5 BDNF Secretion (Neuroplasticity) S4->S5 Downstream Effect

Fig 3. Proposed downstream signaling pathway following S1R activation by IPPAE.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Source: PubMed (NIH).[Link]

  • GraphPad Software. "How Do I Estimate the IC50 and EC50?" GraphPad Knowledgebase. Source: GraphPad.[Link]

  • Yano H, Bonifazi A, et al. "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." National Institute on Drug Abuse, 2018. Source: PMC (NIH).[Link]

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition of an enzymatic reaction." Biochemical Pharmacology, 1973. Source: PubMed (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol

Handling complex pharmaceutical intermediates requires moving beyond basic compliance and understanding the specific molecular interactions that dictate safety protocols. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex pharmaceutical intermediates requires moving beyond basic compliance and understanding the specific molecular interactions that dictate safety protocols. 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is a highly specialized tertiary amino alcohol. Due to its unique structural moieties, standard laboratory personal protective equipment (PPE) is often insufficient for prolonged handling.

As an Application Scientist, I have designed this guide to provide you with a self-validating, mechanistic approach to handling this compound. By understanding why specific PPE is chosen, your laboratory can build a deeply trusted, fail-safe operational environment[1].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective defense, we must first analyze the molecular structure of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol:

  • The Ethanolamine Backbone (Alkalinity): The tertiary amine nitrogen acts as a strong Lewis base. Upon contact with ocular or dermal moisture, it rapidly generates hydroxide ions, leading to the saponification of lipid bilayers and severe tissue necrosis.

  • The 1-Phenylpropyl & Isopropyl Groups (Lipophilicity): These bulky, non-polar hydrocarbon groups drastically increase the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to act as a transdermal penetration enhancer, rapidly permeating standard latex or thin nitrile barriers and carrying itself directly into the bloodstream.

Standard safety protocols dictate that hazard assessments must match the specific chemical and physical properties of the agent being handled[2]. Because of this compound's dual threat (corrosive + highly skin-permeable), our PPE matrix prioritizes heavy-duty dermal barriers and strict ocular isolation.

HazardInterception Source 2-[Isopropyl-(1-phenyl-propyl) -amino]-ethanol Vapor Vapor/Aerosol Emission Source->Vapor Splash Liquid Splash Source->Splash Contact Direct Surface Contact Source->Contact Hood Chemical Fume Hood (Ventilation) Vapor->Hood Mitigated by Goggles Chemical Splash Goggles + Face Shield Splash->Goggles Mitigated by Gloves Butyl/Nitrile Gloves (Double Glove) Contact->Gloves Mitigated by Respiratory Respiratory Protection Hood->Respiratory Ocular Ocular Protection Goggles->Ocular Dermal Dermal Protection Gloves->Dermal

Mechanistic pathways of chemical exposure and corresponding PPE interception points.

Quantitative PPE Matrix and Material Selection

The selection of PPE must scale with the volume and concentration of the chemical being handled[3]. Below is the quantitative permeation data and the required PPE scaling matrix.

Table 1: Dermal Protection Permeation Data (Estimated for Lipophilic Amines)

Glove MaterialThicknessBreakthrough TimeRecommendation Status
Latex 4-mil< 2 minutesDANGEROUS - Do not use
Standard Nitrile 4-mil10-15 minutesIncidental contact only
Heavy-Duty Nitrile 8-mil> 60 minutesApproved for preparative scale
Butyl Rubber 14-mil> 240 minutesOptimal for bulk handling

Table 2: Operational Scale PPE Requirements

Operational ScaleDermal ProtectionOcular ProtectionRespiratory/Engineering Controls
Analytical (<10 mg) Single 4-mil nitrile gloves, standard 100% cotton lab coatSafety glasses with side shieldsStandard chemical fume hood
Preparative (10 mg - 50 g) Double nitrile (4-mil inner, 8-mil outer), FR lab coatUnvented chemical splash goggles (ANSI Z87.1)Fume hood (sash <18 inches)
Bulk (>50 g or >100 mL) Inner nitrile, outer Butyl rubber, chemical-resistant apronSplash goggles + full face shieldFume hood + OV respirator standby

Step-by-Step Operational Workflows

To ensure trustworthiness, every procedure must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Phase 1: Pre-Task Setup & PPE Donning
  • Inspect Engineering Controls: Verify the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).

  • Don Base PPE: Put on long pants, closed-toe shoes, and a 100% cotton or Flame-Resistant (FR) lab coat.

  • Ocular Protection: Don ANSI Z87.1 rated chemical splash goggles. Validation Checkpoint: Ensure the rubber seal sits flush against the face with no gaps.

  • Dermal Protection (Double Gloving): Don a pair of 4-mil inner nitrile gloves for dexterity. Don a pair of 8-mil extended-cuff nitrile or butyl rubber gloves over the inner layer. Pull the outer glove cuffs over the sleeves of the lab coat.

Phase 2: Active Handling Protocol
  • Containment: Place the reagent bottle inside a secondary containment tray within the fume hood to catch any immediate drips.

  • Transfer: Use a glass syringe or a dedicated glass pipette for liquid transfers. Causality Note: Avoid plastic transfer pipettes, as the lipophilic nature of the compound can cause plasticizer leaching or rapid degradation of certain polymers.

  • Neutralization Prep: Keep a beaker of 5% citric acid or dilute acetic acid inside the hood. Validation Checkpoint: If a drop falls on the hood floor, immediately wipe it with a tissue soaked in the dilute acid to protonate the amine, rendering it water-soluble and non-volatile.

Phase 3: Post-Task Decontamination
  • Tool Rinsing: Rinse all spatulas, glassware, and syringes with the 5% acid solution before removing them from the hood.

  • Doffing: Remove the outer gloves using the "beak method" (pulling inside out) and dispose of them in solid hazardous waste. Remove goggles only after the fume hood sash is fully closed. Wash hands thoroughly with soap and water.

Emergency Response & Disposal Plans

In the event of a spill, the primary risk shifts from direct contact to inhalation of alkaline vapors.

SpillResponse Spill Spill Detected Assess Assess Scale & Ventilation Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major PPE Don Spill-Response PPE (Respirator, Heavy Gloves) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Clean Mechanically Collect & Wash with Dilute Acid Absorb->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Step-by-step operational workflow for chemical spill assessment and neutralization.

Spill Management Protocol
  • Isolate: If the spill is outside the hood, evacuate the immediate area to prevent inhalation of vapors[1].

  • Absorb: Do not use sawdust or combustible absorbents, as concentrated amines can react exothermically. Use inert materials like dry sand, vermiculite, or a commercial universal spill pad.

  • Neutralize: Spray the residual spill area with 5% citric acid. The acid-base reaction will neutralize the corrosive hazard and reduce vapor pressure.

  • Dispose: Sweep the absorbed material using non-sparking tools into a highly visible, labeled hazardous waste container.

Biological Exposure Plan
  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes. Hold eyelids open. The alkalinity of the amine causes rapid damage; seconds matter. Seek immediate medical attention.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin with copious amounts of water for 15 minutes. Do not apply neutralizing acids to the skin, as the exothermic reaction can cause thermal burns.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR. Available at:[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society, Washington, DC; 2016. Available at:[Link]

Sources

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